Fmoc-L-Tyr(2-azidoethyl)-OH
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(2S)-3-[4-(2-azidoethoxy)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O5/c27-30-28-13-14-34-18-11-9-17(10-12-18)15-24(25(31)32)29-26(33)35-16-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,23-24H,13-16H2,(H,29,33)(H,31,32)/t24-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXYEZJGYOWMNJ-DEOSSOPVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OCCN=[N+]=[N-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)OCCN=[N+]=[N-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Application of Fmoc-L-Tyr(2-azidoethyl)-OH in Peptide Synthesis and Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-Tyr(2-azidoethyl)-OH is a synthetically modified, unnatural amino acid that serves as a critical building block in modern peptide chemistry and drug development. It is a derivative of L-tyrosine featuring two key components: a temporary N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) protecting group and a chemically inert, bioorthogonal azidoethyl functional group on the tyrosine side chain.
The Fmoc group allows for its seamless integration into standard Solid-Phase Peptide Synthesis (SPPS) workflows.[1][2] The azido (B1232118) group, however, is the cornerstone of its utility. It does not react with any naturally occurring functional groups within biological systems, but it can be selectively targeted in a highly efficient reaction known as "click chemistry."[3][4] This allows for the precise, post-synthetic modification of peptides with a vast array of molecules, making this compound an indispensable tool for creating advanced peptide-based therapeutics, diagnostics, and research probes.
Core Principle: Site-Specific Incorporation of a Bioorthogonal Handle
The primary use of this compound is to introduce a latent reactive handle—the azide (B81097)—at a specific position within a peptide sequence. This is achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS), a cyclical process that builds a peptide chain one amino acid at a time on an insoluble resin support.[1][5] Once the peptide containing the azido-tyrosine residue is synthesized, the azide group is available for covalent modification through bioorthogonal click chemistry reactions.
Caption: Overall workflow: from UAA incorporation in SPPS to a final functional conjugate.
Section 1: Incorporation via Fmoc Solid-Phase Peptide Synthesis (SPPS)
This compound is fully compatible with standard Fmoc-SPPS protocols.[4] The synthesis cycle involves the iterative deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid until the desired sequence is complete.
Caption: The standard iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocol 1: Manual SPPS Incorporation
This protocol describes the manual incorporation of this compound into a peptide chain on a Rink Amide resin.
-
Resin Preparation:
-
Place Rink Amide resin (e.g., 0.1 mmol scale) into a fritted peptide synthesis vessel.
-
Swell the resin in dimethylformamide (DMF) for 30-60 minutes with gentle agitation.[1]
-
Drain the DMF.
-
-
Fmoc Deprotection (for resin-bound peptide):
-
Add a solution of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes to ensure complete removal of the Fmoc group.[1]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve this compound (e.g., 4 equivalents), a coupling reagent like HBTU (3.95 eq.), and an activation base like N,N-diisopropylethylamine (DIPEA) (8 eq.) in DMF.
-
Pre-activate the mixture by letting it stand for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Optional: Perform a ninhydrin (B49086) test to confirm complete coupling (a negative result indicates no free amines remain).[2]
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) followed by dichloromethane (B109758) (DCM) (3-5 times) to remove excess reagents and byproducts.[1]
-
-
Continuation:
-
The resin is now ready for the next deprotection and coupling cycle. Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail, typically 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[1]
-
Add the cleavage cocktail to the dry resin and agitate at room temperature for 2-3 hours.
-
Filter to separate the resin and collect the filtrate containing the crude peptide.
-
Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum. The peptide is now ready for purification (e.g., by RP-HPLC) and subsequent click chemistry.
-
Section 2: Post-Synthetic Modification via Click Chemistry
The azide group incorporated into the peptide is a versatile handle for two primary types of "click" reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC).[3] Both reactions form a highly stable triazole linkage.[6]
Caption: The two major click chemistry pathways for modifying azide-containing peptides.
A. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly robust and efficient reaction that joins an azide with a terminal alkyne. It requires a copper(I) catalyst, which is often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate (B8700270).[6][7]
Experimental Protocol 2: On-Resin CuAAC Reaction
-
Prepare Reagents:
-
Alkyne Solution: Prepare a solution of the alkyne-modified molecule (e.g., an alkyne-dye) in DMF/water.
-
Copper Solution: Prepare a stock solution of copper(II) sulfate (CuSO₄).
-
Reducing Agent Solution: Prepare a fresh stock solution of sodium L-ascorbate.
-
-
Reaction Setup:
-
Swell the azide-containing peptide-resin in DMF.
-
Add the alkyne solution (e.g., 5-10 equivalents) to the resin.
-
Add the copper(II) sulfate solution (e.g., 1-2 equivalents).[8]
-
Finally, add the sodium ascorbate solution (e.g., 5-10 equivalents) to initiate the reaction. A color change is often observed.
-
-
Incubation:
-
Agitate the reaction mixture at room temperature, protected from light (if using a photosensitive dye), for 12-24 hours.[9]
-
-
Washing and Cleavage:
-
Drain the reaction mixture and wash the resin extensively with a copper-chelating buffer (e.g., EDTA solution), followed by water, DMF, and DCM.
-
Cleave the modified peptide from the resin as described in Protocol 1, Step 6.
-
B. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free alternative that is ideal for biological applications where copper toxicity is a concern.[10] It utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts rapidly with azides without a catalyst.[11][12]
Experimental Protocol 3: SPAAC in Solution
-
Prepare Reactants:
-
Dissolve the purified azide-containing peptide in a suitable aqueous buffer (e.g., PBS, pH 7.4).
-
Dissolve the DBCO-functionalized molecule (e.g., DBCO-biotin) in a minimal amount of a water-miscible organic solvent like DMSO, and then dilute it into the reaction buffer.
-
-
Reaction Setup:
-
Mix the solutions of the azide-peptide and the DBCO-reagent. A slight molar excess (1.1-1.5 equivalents) of the DBCO-reagent is typically used.[13]
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C for 2-12 hours.[12]
-
The reaction progress can be monitored by analytical RP-HPLC or mass spectrometry.
-
-
Purification:
-
Once the reaction is complete, purify the final peptide conjugate using RP-HPLC to remove any unreacted starting materials.
-
Section 3: Quantitative Data
The efficiency of both the SPPS incorporation and the subsequent click reaction is typically high, though it can be influenced by the peptide sequence, steric hindrance, and reaction conditions. The following table summarizes representative data from studies using similar azido-amino acids and click chemistry protocols.
| Parameter | Reaction Type | Reagents & Conditions | Typical Yield / Rate | Source (Analogous System) |
| SPPS Incorporation | Peptide Synthesis | Standard Fmoc/HBTU/DIPEA coupling | >95% (per step) | [2] |
| On-Bead Cyclization | CuAAC | Peptide with Azidolysine & Propargylglycine, CuI, DIEA | 79% - 87.4% | [8] |
| Peptide-Polymer Conjugation | CuAAC | CuSO₄, NaAsc, DMF, 100 °C (Microwave) | 43% | [14] |
| Reaction Rate | SPAAC | Azido-peptide + DBCO (in HBS buffer, 25°C) | k₂ = 0.34 M⁻¹s⁻¹ | [15] |
| Reaction Rate | SPAAC | Azido-peptide + BCN (in MeOD, 25°C) | k₂ = 0.28 M⁻¹s⁻¹ | [15] |
Note: Yields and rates are highly dependent on the specific substrates and conditions used. The data provided are for representative systems and should be considered as a guideline.
Section 4: Applications in Research and Drug Development
The ability to selectively conjugate molecules to peptides via the azidoethyl-tyrosine handle opens up a wide range of applications:
-
Peptide Labeling: Covalent attachment of fluorophores for imaging, FRET studies, or biotin (B1667282) for affinity purification and detection.
-
Drug Conjugation: Creation of peptide-drug conjugates (PDCs) where a peptide targets a specific cell or tissue, delivering a cytotoxic or therapeutic payload.
-
Peptide Cyclization ("Stapling"): Intramolecular click reactions between an azide and an alkyne incorporated into the same peptide chain can create cyclic or "stapled" peptides. This can improve metabolic stability, receptor binding affinity, and cell permeability.[4][8]
-
Surface Immobilization: Attaching peptides to surfaces, nanoparticles, or hydrogels for applications in biomaterials and diagnostics.
-
Probing Molecular Interactions: Incorporating photo-crosslinkers or other probes to study peptide-protein interactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. jpt.com [jpt.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07491H [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. vectorlabs.com [vectorlabs.com]
- 11. broadpharm.com [broadpharm.com]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to Fmoc-L-Tyr(2-azidoethyl)-OH: Structure, Synthesis, and Application
Introduction
Fmoc-L-Tyr(2-azidoethyl)-OH is a synthetically modified, non-canonical amino acid derivative that serves as a critical building block in modern peptide chemistry and drug development. It is an unnatural, Fmoc-protected L-Tyrosine residue featuring a 2-azidoethyl ether linkage on its phenolic side chain.[1][2] This strategic placement of an azide (B81097) (-N3) moiety transforms the tyrosine residue into a versatile chemical handle. The azide group is bio-orthogonal, meaning it does not react with native biological functionalities, making it an ideal tool for site-specific modification of peptides in complex biological environments.
The primary application of this compound is to enable the conjugation of peptides to other molecules via "click chemistry".[1][2] The terminal azide is poised to react with an alkyne-functionalized molecule in either a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), forming a stable triazole linkage.[1][3] This allows for the precise attachment of various payloads, such as imaging agents, therapeutic drugs, or polyethylene (B3416737) glycol (PEG) chains, to a specific location within a peptide sequence. The Fmoc (9-fluorenylmethyloxycarbonyl) group provides temporary protection of the alpha-amino group, rendering the molecule fully compatible with standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) protocols.[4]
Physicochemical and Spectroscopic Data
The quantitative properties of this compound are summarized below. This data is essential for researchers in calculating molar equivalents for synthesis and for the analytical characterization of the compound and its subsequent peptide products.
| Property | Value | Reference(s) |
| Chemical Formula | C26H24N4O5 | [2][5] |
| Molecular Weight | 472.5 g/mol | [2] |
| CAS Number | 1454816-10-4 | [2][5] |
| Appearance | White to off-white solid | [6] |
| Purity | >98% | [2] |
| Isomeric Purity | >99.9% (L-isomer) | [2] |
| Storage Conditions | +2 to +8 °C for long-term storage | [2] |
| Solubility | Soluble in DMSO and DMF | [5][6] |
Experimental Protocols
This section provides detailed methodologies for the incorporation of this compound into a peptide sequence and its subsequent modification via click chemistry.
Incorporation via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual steps for incorporating this compound into a growing peptide chain on a solid support resin (e.g., Rink Amide resin for a C-terminal amide).
Materials:
-
Rink Amide Resin
-
This compound
-
Other required Fmoc-protected amino acids
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
-
Peptide synthesis vessel with a fritted disc
Procedure:
-
Resin Swelling: Place the Rink Amide resin in the synthesis vessel. Add DMF to cover the resin and allow it to swell for at least 30-60 minutes with occasional agitation.[7]
-
Initial Fmoc Deprotection: Drain the DMF. Add a 20% (v/v) solution of piperidine in DMF to the resin. Agitate for 5 minutes, then drain. Repeat with a fresh 20% piperidine solution for 15 minutes to ensure complete removal of the Fmoc group from the resin linker.[7]
-
Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. Perform a Kaiser test to confirm the presence of a free primary amine.
-
Amino Acid Coupling (for this compound):
-
In a separate vial, dissolve this compound (3 eq. relative to resin loading), HBTU (2.9 eq.), and DIPEA (6 eq.) in a minimal amount of DMF.
-
Pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin in the synthesis vessel.
-
Agitate the mixture at room temperature for 1-2 hours.[8]
-
-
Washing: Drain the coupling solution. Wash the resin with DMF (3-5 times) to remove excess reagents. Perform a Kaiser test to confirm the completion of the coupling (ninhydrin should remain colorless). If the reaction is incomplete, repeat the coupling step.
-
Chain Elongation: Repeat the cycle of Fmoc Deprotection (Step 2) and Amino Acid Coupling (Step 4) for each subsequent amino acid in the desired peptide sequence.
-
Final Fmoc Deprotection: Once the final amino acid is coupled, perform a final deprotection step using 20% piperidine in DMF as described in Step 2.
-
Final Washing and Drying: Wash the peptide-resin thoroughly with DMF (5 times), followed by DCM (5 times). Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage and Global Deprotection:
-
Add the cold cleavage cocktail (e.g., 95% TFA / 2.5% TIS / 2.5% Water) to the dried peptide-resin.[7]
-
Gently agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.
-
Centrifuge the suspension to pellet the peptide. Decant the ether and wash the pellet with cold ether twice more.
-
Dry the peptide pellet under vacuum.
-
-
Purification: Purify the crude azide-containing peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). Lyophilize the pure fractions to obtain the final product.
Figure 1. The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Peptide Conjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-containing molecule to the purified azide-functionalized peptide.
Materials:
-
Azide-containing peptide (purified)
-
Alkyne-containing molecule (e.g., alkyne-biotin, alkyne-fluorophore)
-
Copper(II) Sulfate (CuSO4)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4 or degassed water/t-butanol mixture.
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the azide-peptide in the reaction buffer to a final concentration of 1-5 mM.
-
Dissolve the alkyne-molecule (1.2 equivalents) in the same buffer.
-
Prepare fresh stock solutions of CuSO4 (50 mM) and Sodium Ascorbate (500 mM) in water.
-
Prepare a stock solution of THPTA (100 mM) in water.
-
-
Reaction Assembly: In a microcentrifuge tube, combine the following in order:
-
Azide-peptide solution
-
Alkyne-molecule solution
-
THPTA solution (to a final concentration of 1-2 mM)
-
CuSO4 solution (to a final concentration of 0.25-0.5 mM)
-
-
Initiate Reaction: Add the Sodium Ascorbate solution (to a final concentration of 2.5-5 mM) to the mixture to reduce Cu(II) to the active Cu(I) catalyst. Vortex briefly.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by RP-HPLC or LC-MS to track the disappearance of the starting peptide and the appearance of the conjugated product.
-
Purification: Once the reaction is complete, the conjugated peptide can be purified from excess reagents and catalyst using RP-HPLC.
Peptide Conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation using a strained alkyne, which is ideal for applications involving live cells or in vivo studies where copper toxicity is a concern.[3][8]
Materials:
-
Azide-containing peptide (purified)
-
Strained alkyne molecule (e.g., a derivative of dibenzocyclooctyne, DBCO)
-
Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4 or other suitable aqueous buffer.
-
Organic co-solvent (if needed for solubility): DMSO or DMF.
Procedure:
-
Dissolve Reactants:
-
Dissolve the azide-containing peptide in the reaction buffer to a final concentration of 1-10 mM.
-
Dissolve the DBCO-functionalized molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the DBCO-reagent is typically used.[8]
-
-
Reaction Incubation:
-
Purification: Upon completion, purify the final conjugate by RP-HPLC to remove any unreacted starting materials.
Figure 2. Overall workflow for peptide modification using this compound.
References
An In-depth Technical Guide to Click Chemistry with Unnatural Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles, methods, and applications of click chemistry involving unnatural amino acids (UAAs). By combining the precision of genetic engineering with the efficiency of bioorthogonal chemistry, these techniques offer powerful tools for site-specific protein modification, enabling advancements in drug discovery, molecular imaging, and our fundamental understanding of biological processes.
Introduction: A Synergy of Precision and Efficiency
The ability to modify proteins at specific sites opens up a vast array of possibilities for both basic research and therapeutic development. Traditional methods for protein modification often rely on reactions targeting the side chains of natural amino acids, such as lysine (B10760008) or cysteine. However, these approaches can lead to heterogeneous products and may disrupt the protein's native structure and function.[1]
The integration of unnatural amino acids (UAAs) into proteins, coupled with bioorthogonal "click" chemistry, provides a robust solution to these challenges.[2][3] This two-step process involves:
-
Site-specific incorporation of a UAA: An amino acid with a unique chemical handle (e.g., an azide (B81097), alkyne, or strained alkene) is incorporated into a protein at a desired location using the cell's own translational machinery.[2][4][5]
-
Bioorthogonal Ligation: The unique chemical handle on the UAA is then selectively modified with a molecule of interest (e.g., a fluorophore, a drug molecule, or a crosslinker) through a rapid and highly specific click reaction.[2][6]
This approach allows for the creation of precisely defined bioconjugates with controlled stoichiometry and site of modification, preserving the protein's biological activity.[7][8]
Genetic Incorporation of Unnatural Amino Acids
The site-specific incorporation of UAAs into proteins in living cells is primarily achieved through the expansion of the genetic code.[4][5][6] This technique relies on the introduction of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair, which are engineered to recognize a specific codon—most commonly a nonsense or "stop" codon like the amber codon (UAG)—and insert the desired UAA at that position during protein translation.[4][5][9]
The key components of this system are:
-
An Orthogonal aaRS/tRNA Pair: This synthetase/tRNA pair is derived from a different species (e.g., archaea) and is engineered to be "orthogonal," meaning it does not interact with the host cell's endogenous aaRSs and tRNAs.[10] The aaRS is evolved to specifically recognize and charge its cognate tRNA with the desired UAA.[10]
-
A Unique Codon: The amber stop codon (UAG) is frequently used to encode the UAA.[4][5] This codon is the least used stop codon in many organisms, minimizing competition with native translation termination.[4]
-
The Unnatural Amino Acid: The UAA must be non-toxic, cell-permeable, and stable within the cell.[10] It contains a bioorthogonal functional group that will serve as a handle for subsequent click chemistry reactions.[]
The overall workflow for UAA incorporation is depicted below:
Caption: Workflow for site-specific incorporation of an unnatural amino acid.
Key Bioorthogonal Click Chemistry Reactions
Once the UAA is incorporated into the target protein, its unique chemical handle can be modified using a variety of bioorthogonal click reactions. These reactions are characterized by their high efficiency, selectivity, and biocompatibility, meaning they proceed rapidly under physiological conditions without interfering with native biological processes.[2][12]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and widely used click reaction that forms a stable triazole linkage between a terminal alkyne and an azide.[13][14][15] This reaction requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate (B8700270).[16]
Mechanism:
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
While highly efficient, the cytotoxicity of the copper catalyst can be a concern for applications in living cells.[17] However, the use of copper-chelating ligands can mitigate this toxicity and also accelerate the reaction.[13][16]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the need for a toxic metal catalyst, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed.[6][12] This reaction utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) which reacts spontaneously with an azide without the need for a catalyst.[14][18] The relief of ring strain provides the driving force for the reaction.
Mechanism:
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
SPAAC is generally slower than CuAAC but is highly biocompatible, making it well-suited for labeling proteins in living cells and organisms.[6][12]
Tetrazine Ligation
Tetrazine ligation is one of the fastest known bioorthogonal reactions, proceeding via an inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene, such as a trans-cyclooctene (B1233481) (TCO) or a cyclopropene.[14][19][20] This reaction is exceptionally fast and selective, and it releases nitrogen gas as the only byproduct, making it irreversible.[20]
Mechanism:
Caption: Tetrazine Ligation with a strained alkene.
The rapid kinetics of tetrazine ligation make it ideal for applications requiring fast labeling, such as in vivo imaging.[19][20]
Quantitative Data Summary
The choice of click reaction often depends on the specific application, balancing the need for speed, biocompatibility, and ease of reagent synthesis. The following tables summarize key quantitative parameters for the most common click chemistry reactions used with UAAs.
Table 1: Comparison of Common Bioorthogonal Click Reactions
| Reaction | Key Features | Advantages | Disadvantages |
| CuAAC | Copper(I)-catalyzed reaction between a terminal alkyne and an azide. | Very fast reaction rates, high yields, stable triazole product.[13] | Requires a copper catalyst which can be toxic to cells; potential for off-target effects.[17] |
| SPAAC | Catalyst-free reaction between a strained cyclooctyne and an azide. | Highly biocompatible, no need for a toxic catalyst, suitable for live-cell labeling.[6][12] | Generally slower reaction rates compared to CuAAC and tetrazine ligation. |
| Tetrazine Ligation | Inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene. | Extremely fast reaction rates, highly selective, irreversible reaction.[19][20] | Tetrazine and strained alkene partners can be more complex to synthesize. |
Table 2: Second-Order Rate Constants for Selected Click Reactions
| Reaction Pair | Rate Constant (M⁻¹s⁻¹) | Conditions | Reference |
| Azide + Terminal Alkyne (CuAAC) | 10² - 10⁴ | Aqueous buffer, Cu(I), ligand | [16] |
| Azide + DBCO (SPAAC) | ~1 | Physiological conditions | [6] |
| Tetrazine + s-TCO | 880 ± 10 | in vitro | [20] |
| Tetrazine + s-TCO | 330 ± 20 | in E. coli | [20] |
| Tetrazine + TCO | 2000 ± 400 | 9:1 Methanol/Water | [20] |
Experimental Protocols
This section provides generalized, step-by-step protocols for the key experiments involved in click chemistry with UAAs. Note that specific conditions may need to be optimized for your protein of interest and experimental system.
Protocol for Site-Specific UAA Incorporation in E. coli
This protocol describes the expression of a protein containing a UAA at a specific site using the amber suppression method in E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector for the protein of interest with a TAG codon at the desired site
-
pEVOL or similar plasmid encoding the orthogonal aaRS/tRNA pair
-
Unnatural amino acid (e.g., p-azidophenylalanine)
-
LB media and appropriate antibiotics
-
IPTG for induction
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the plasmid for your protein of interest and the pEVOL plasmid.
-
Culture Growth: Inoculate a starter culture in LB media with the appropriate antibiotics and grow overnight at 37°C.
-
Expression: Dilute the overnight culture into fresh media and grow to an OD₆₀₀ of 0.6-0.8.
-
UAA Addition: Add the UAA to the culture to a final concentration of 1-2 mM.[21]
-
Induction: Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
Harvesting and Lysis: Harvest the cells by centrifugation and lyse them using standard methods (e.g., sonication, French press).
-
Purification: Purify the UAA-containing protein using affinity chromatography or other appropriate methods.
Protocol for CuAAC Labeling of a Purified Protein
This protocol describes the labeling of a purified protein containing an alkyne-functionalized UAA with an azide-containing probe.
Materials:
-
Purified protein with an alkyne-UAA (1-10 mg/mL in a suitable buffer, e.g., PBS)
-
Azide-containing probe (e.g., fluorescent dye)
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM)
-
Sodium ascorbate solution (e.g., 100 mM, freshly prepared)
-
Copper-binding ligand (e.g., THPTA) solution (e.g., 50 mM)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the purified protein, the azide-probe (typically at a 5-10 fold molar excess over the protein), and the copper-binding ligand.
-
Initiate Reaction: Add the CuSO₄ solution to a final concentration of 0.25 mM, followed by the sodium ascorbate solution to a final concentration of 5 mM.[16]
-
Incubation: Incubate the reaction at room temperature or 4°C for 1-4 hours, or overnight. The reaction can be monitored by SDS-PAGE, mass spectrometry, or fluorescence.
-
Purification: Remove excess reagents and the labeled protein using a desalting column, dialysis, or other purification methods.
Protocol for SPAAC Labeling of Proteins on Live Mammalian Cells
This protocol describes the labeling of a cell-surface protein containing an azide-UAA with a cyclooctyne-functionalized dye.
Materials:
-
Mammalian cells expressing the target protein with an incorporated azide-UAA
-
Cyclooctyne-dye conjugate (e.g., DBCO-fluorophore)
-
Complete cell culture medium
-
PBS
Procedure:
-
Cell Culture: Culture the cells expressing the UAA-containing protein under standard conditions.
-
Labeling: Prepare a solution of the cyclooctyne-dye in pre-warmed complete culture medium to a final concentration of 20-50 µM.[22]
-
Incubation: Wash the cells twice with warm PBS, then add the cyclooctyne-dye solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.[22]
-
Washing: Wash the cells three times with warm PBS to remove any unreacted dye.
-
Analysis: Analyze the labeled cells by fluorescence microscopy or flow cytometry.
Applications in Research and Drug Development
The combination of UAA incorporation and click chemistry has a wide range of applications, from fundamental biology to the development of new therapeutics.
Antibody-Drug Conjugates (ADCs)
A major application is in the creation of site-specific antibody-drug conjugates (ADCs).[7][8][12][][24] By incorporating a UAA at a specific site on an antibody, a potent cytotoxic drug can be attached with a precise drug-to-antibody ratio (DAR).[8] This results in a homogeneous ADC product with improved pharmacokinetics and a better therapeutic window compared to traditional, randomly conjugated ADCs.[7][8]
Caption: Signaling pathway of a site-specific antibody-drug conjugate.
Probing Protein-Protein Interactions and Signaling Pathways
UAAs with photo-crosslinking capabilities can be incorporated into proteins to map protein-protein interactions within their native cellular environment.[10] Furthermore, by attaching fluorescent probes to specific sites on proteins involved in signaling pathways, their localization, trafficking, and interactions can be monitored in real-time using advanced microscopy techniques.[19][25][26]
Conclusion
The synergy between unnatural amino acid incorporation and click chemistry provides a powerful and versatile platform for the precise chemical modification of proteins. This technology has already had a significant impact on various fields, including drug discovery, chemical biology, and materials science. As new UAAs, orthogonal translation systems, and bioorthogonal reactions continue to be developed, the scope of applications for this technology will undoubtedly continue to expand, enabling researchers to probe and manipulate biological systems with unprecedented precision.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. pnas.org [pnas.org]
- 9. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]
- 10. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 12. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila [en.bio-protocol.org]
- 16. jenabioscience.com [jenabioscience.com]
- 17. Bioorthogonal Ligations | Mehl Research Group [mehl.biochem.oregonstate.edu]
- 18. Click Chemistry - SiChem [sichem.de]
- 19. Expanding Room for Tetrazine Ligations in the in vivo Chemistry Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Experimental methods for scanning unnatural amino acid mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 24. Production of site-specific antibody-drug conjugates using optimized non-natural amino acids in a cell-free expression system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Incorporating Fmoc-L-Tyr(2-azidoethyl)-OH into a Peptide Sequence
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of unnatural amino acids into peptides offers a powerful tool for developing novel therapeutics, molecular probes, and advanced biomaterials. Fmoc-L-Tyr(2-azidoethyl)-OH is a synthetically modified tyrosine derivative that introduces a bioorthogonal azide (B81097) handle into a peptide sequence. This azide group is stable under the conditions of solid-phase peptide synthesis (SPPS) and serves as a versatile reactive partner for "click chemistry" reactions.[1][2] Specifically, it can undergo Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), enabling the precise conjugation of a wide array of functionalities, including fluorophores, cytotoxic drugs, and polyethylene (B3416737) glycol (PEG) chains, to the peptide.[3][4][5][6][7] This document provides detailed protocols for the incorporation of this compound into a peptide sequence and its subsequent modification via click chemistry.
Properties of this compound
| Property | Value |
| Molecular Formula | C₂₆H₂₄N₄O₅ |
| Molecular Weight | 472.49 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMF, DMSO, NMP |
| Storage | Store at -20°C |
Experimental Protocols
Incorporation of this compound via Fmoc-SPPS
This protocol outlines the manual coupling of this compound onto a resin-bound peptide chain. Standard Fmoc-SPPS procedures are employed, with special consideration for potentially challenging couplings.[8][9][10]
Materials:
-
Fmoc-protected peptide-resin
-
This compound
-
Coupling reagents (e.g., HBTU/HOBt or HATU)
-
N,N'-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) piperidine (B6355638) in DMF
-
Dichloromethane (DCM)
-
Kaiser test kit
Protocol:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the resin.
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5x), DCM (3x), and finally DMF (3x).
-
Perform a Kaiser test to confirm the presence of a free primary amine.
-
-
Amino Acid Activation and Coupling:
-
In a separate tube, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.
-
Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours.
-
-
Monitoring the Coupling Reaction:
-
After the coupling time, take a small sample of the resin and perform a Kaiser test.
-
If the Kaiser test is negative (beads are colorless), the coupling is complete. Proceed to the next step.
-
If the Kaiser test is positive (beads are blue), indicating incomplete coupling, a second coupling is recommended. Drain the reaction solution, wash with DMF, and repeat the coupling step with freshly activated this compound.
-
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
-
Capping (Optional): If a significant number of unreacted amines remain after a double coupling, capping with a solution of acetic anhydride (B1165640) and DIPEA in DMF can be performed to prevent the formation of deletion sequences.
-
Chain Elongation: Repeat the deprotection and coupling cycles for the subsequent amino acids in the sequence.
Coupling Efficiency: While specific quantitative data for the coupling efficiency of this compound is not extensively published, it is considered to have good reactivity. However, as with many unnatural amino acids, steric hindrance can sometimes lead to incomplete coupling. Therefore, monitoring each coupling step with a qualitative test (e.g., Kaiser test) is crucial, and a double coupling strategy should be employed if necessary to ensure high fidelity of the peptide sequence.
On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of an alkyne-containing molecule to the azido-functionalized peptide while it is still attached to the solid support.[3][11]
Materials:
-
Azido-peptide-resin
-
Alkyne-functionalized molecule (e.g., propargyl-PEG, alkyne-fluorophore) (5-10 eq.)
-
Copper(I) bromide (CuBr) or Copper(I) iodide (CuI) (1-2 eq.)[3][12]
-
Sodium ascorbate (B8700270) (5 eq.)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a ligand to stabilize Cu(I))
-
DIPEA or 2,6-lutidine (10 eq.)
-
Degassed DMSO or a mixture of DMF/water or t-butanol/water[13]
Protocol:
-
Resin Preparation: Swell the azido-peptide-resin in DCM for 10 minutes, then wash with the reaction solvent (e.g., DMSO).
-
Reaction Mixture Preparation:
-
In a separate vial, dissolve the alkyne-functionalized molecule in the reaction solvent.
-
In another vial, prepare the catalyst solution. If using CuBr, dissolve it in degassed DMSO.[3] If using CuSO₄, prepare a stock solution and a separate solution of sodium ascorbate.
-
-
Click Reaction:
-
Add the solution of the alkyne-functionalized molecule to the resin.
-
Add the copper(I) source. If using a pre-made catalyst solution, add it directly. If generating Cu(I) in situ, add the CuSO₄ solution followed by the sodium ascorbate solution.[13]
-
Add the base (DIPEA or 2,6-lutidine).
-
Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.
-
Seal the vessel and agitate at room temperature for 12-24 hours.
-
-
Washing:
-
Drain the reaction solution.
-
Wash the resin sequentially with the reaction solvent, isopropanol/DMSO (5:3 v/v), DMF, and DCM to remove copper salts and excess reagents.[3]
-
-
Proceed to Cleavage: The modified peptide-resin can now be dried and subjected to the final cleavage and deprotection.
On-Resin Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click reaction ideal for biological applications where copper cytotoxicity is a concern.[5][14] This protocol uses a strained alkyne, such as a dibenzocyclooctyne (DBCO) derivative.
Materials:
-
Azido-peptide-resin
-
DBCO-functionalized molecule (e.g., DBCO-PEG, DBCO-fluorophore) (2-5 eq.)
-
Reaction solvent (e.g., DMF, NMP, or aqueous buffers like PBS if the resin is compatible)
Protocol:
-
Resin Preparation: Swell the azido-peptide-resin in the chosen reaction solvent.
-
Reaction Mixture Preparation: Dissolve the DBCO-functionalized molecule in the reaction solvent.
-
Click Reaction:
-
Washing: Drain the reaction solution and wash the resin thoroughly with the reaction solvent, followed by DCM.
-
Proceed to Cleavage: The modified peptide-resin is ready for cleavage and deprotection.
Peptide Cleavage and Deprotection
The final step is to cleave the peptide from the resin and remove the side-chain protecting groups. The stability of the azide group during this step is critical.
Azide Group Stability: The azide functional group is generally stable under standard Fmoc-SPPS conditions.[1] However, it can be susceptible to reduction to a primary amine during the final cleavage with trifluoroacetic acid (TFA), particularly in the presence of certain scavengers.[1] Thiol-containing scavengers like ethanedithiol (EDT) can significantly promote this reduction, while triisopropylsilane (B1312306) (TIS) is generally considered safer for preserving the azide group. Dithiothreitol (DTT) has been recommended as a thioscavenger that minimizes azide reduction.[15]
Recommended Cleavage Cocktail (for azide preservation):
-
95% TFA
-
2.5% Water
-
2.5% Triisopropylsilane (TIS)
Protocol:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage:
-
Add the cleavage cocktail to the resin in a fume hood.
-
Agitate at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Concentrate the TFA solution under a stream of nitrogen.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
-
Drying and Purification: Dry the peptide pellet under vacuum. The crude peptide can then be purified by reverse-phase HPLC.
Quantitative Data
Table 1: Influence of Scavengers on Azide Reduction during TFA Cleavage
| Scavenger Cocktail Composition | Percentage of Azide Reduction (to Amine) |
| 92.5% TFA / 2.5% Water / 2.5% TIS / 2.5% EDT | Up to 50%[15] |
| 95% TFA / 2.5% Water / 2.5% TIS | Minimal reduction observed[1][15] |
| 95% TFA / 5% m-cresol | Minimal reduction observed[15] |
Table 2: Kinetic Data for SPAAC Reactions
| Reactants | Second-Order Rate Constant (k₂) | Conditions |
| Peptide with azido-lysine derivative and DBCO | 0.34 M⁻¹s⁻¹ | HBS buffer, pH 7.4, 25°C[16] |
| Peptide with azido-lysine derivative and BCN | 0.28 M⁻¹s⁻¹ | HBS buffer, pH 7.4, 25°C[16] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. bachem.com [bachem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07491H [pubs.rsc.org]
- 13. Click Chemistry for Peptide Cyclization (CuAAC & More) - Creative Peptides [creative-peptides.com]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) utilizing Fmoc-L-Tyr(2-azidoethyl)-OH
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Fmoc-L-Tyr(2-azidoethyl)-OH in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) chemistry. SPAAC is a powerful, copper-free click chemistry reaction that enables the rapid and specific conjugation of biomolecules under physiological conditions. The incorporation of the unnatural amino acid this compound into peptides via solid-phase peptide synthesis (SPPS) provides a versatile handle for the site-specific introduction of an azide (B81097) group, which can then be selectively reacted with a strained alkyne, such as a dibenzocyclooctyne (DBCO) derivative.[1] This methodology is invaluable for a wide range of applications, including peptide and protein labeling, the development of antibody-drug conjugates (ADCs), and the immobilization of biomolecules on surfaces.
Key Features of SPAAC:
-
Copper-Free: Eliminates the need for cytotoxic copper catalysts, making it ideal for applications in living systems.
-
Bioorthogonal: The azide and cyclooctyne (B158145) functional groups are abiotic and do not cross-react with native biological functionalities.
-
High Reaction Rates: SPAAC reactions exhibit favorable kinetics, proceeding efficiently at low concentrations.
-
Stable Linkage: The resulting triazole linkage is chemically robust under a wide range of physiological conditions.
Quantitative Data Summary
| Cyclooctyne Derivative | Azide Reactant | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| Bicyclo[6.1.0]nonyne (BCN) | Benzyl (B1604629) azide | 0.15 |
| Dibenzocyclooctyne (DBCO) | Benzyl azide | ~1.0 |
| Azacyclooctyne (AZA) | Benzyl azide | 0.3 |
| DIBAC/ADIBO | Benzyl azide | 0.9 |
| Biarylazacyclooctynone (BARAC) | Benzyl azide | 3.4 |
Note: Rate constants can vary depending on the specific azide, solvent, and temperature.[2]
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual solid-phase synthesis of a peptide containing the O-(2-azidoethyl)-L-tyrosine residue using standard Fmoc chemistry.
Materials and Reagents:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
This compound
-
Other Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution and repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve this compound (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Peptide Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude azide-containing peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and lyophilize the pure fractions.
Workflow for SPPS Incorporation of this compound
Caption: Workflow for incorporating this compound via SPPS.
Protocol 2: SPAAC Reaction of an Azide-Modified Peptide with a DBCO-Functionalized Molecule
This protocol describes the general procedure for labeling a peptide containing O-(2-azidoethyl)-L-tyrosine with a DBCO-functionalized molecule (e.g., a fluorescent dye, biotin, or a drug molecule).
Materials and Reagents:
-
Azide-modified peptide (from Protocol 1)
-
DBCO-functionalized molecule (e.g., DBCO-PEG4-5/6-FAM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction tubes
Procedure:
-
Dissolve Reactants:
-
Dissolve the azide-containing peptide in PBS (pH 7.4) to a final concentration of 1-10 mM.
-
Dissolve the DBCO-functionalized molecule in a minimal amount of DMSO and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the DBCO-reagent is typically used.
-
-
Reaction Incubation:
-
Mix the solutions of the azide-peptide and the DBCO-molecule.
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactants' concentration and reactivity.
-
-
Monitoring the Reaction: The progress of the reaction can be monitored by RP-HPLC or LC-MS by observing the consumption of the starting materials and the formation of the product.
-
Purification: Purify the resulting peptide conjugate by RP-HPLC to remove any unreacted starting materials. Lyophilize the pure fractions to obtain the final product.
General SPAAC Reaction and Workflow
References
Protocol for Site-Specific Peptide Labeling Using Fmoc-L-Tyr(2-azidoethyl)-OH for Drug Discovery and Proteomics
Abstract
This document provides a comprehensive guide for the site-specific labeling of peptides using the unnatural amino acid Fmoc-L-Tyr(2-azidoethyl)-OH. This protocol is designed for researchers, scientists, and drug development professionals engaged in peptide synthesis and modification. The incorporation of a bioorthogonal azide (B81097) handle onto a tyrosine residue enables subsequent conjugation with a wide array of molecules, such as fluorophores, affinity tags, or drug payloads, via "click chemistry." Detailed methodologies for solid-phase peptide synthesis (SPPS), on-resin and in-solution click chemistry (CuAAC and SPAAC), peptide cleavage, purification, and characterization are presented. Furthermore, this guide includes an exemplary application in a Förster Resonance Energy Transfer (FRET)-based assay for monitoring protein-protein interactions.
Introduction
The precise modification of peptides is a cornerstone of modern drug discovery and chemical biology. The introduction of specific functionalities allows for the development of sophisticated probes to study biological processes, the creation of peptide-drug conjugates with enhanced therapeutic properties, and the generation of tools for diagnostic applications. This compound is a versatile building block for solid-phase peptide synthesis (SPPS) that introduces a chemically inert azide group at a defined position within a peptide sequence. This azide moiety serves as a bioorthogonal handle for subsequent covalent modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry".[1][2] These reactions are highly efficient, specific, and proceed under mild conditions, making them ideal for the modification of sensitive biomolecules.[3][4][5]
This application note provides detailed protocols for the incorporation of this compound into a peptide sequence and its subsequent modification using both CuAAC and SPAAC methodologies.
Materials and Reagents
A comprehensive list of materials and reagents required for the entire workflow is provided in the table below.
| Reagent/Material | Grade | Supplier |
| SPPS | ||
| Fmoc-Rink Amide MBHA resin | 100-200 mesh, 0.4-0.8 mmol/g | Various |
| This compound | ≥95% | Various |
| Standard Fmoc-protected amino acids | Synthesis grade | Various |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Various |
| Dichloromethane (DCM) | ACS grade | Various |
| Piperidine (B6355638) | Reagent grade | Various |
| Diisopropylethylamine (DIPEA) | Peptide synthesis grade | Various |
| HBTU/HATU | Peptide synthesis grade | Various |
| Cleavage | ||
| Trifluoroacetic acid (TFA) | Reagent grade | Various |
| Triisopropylsilane (TIS) | Reagent grade | Various |
| 1,2-Ethanedithiol (EDT) | Reagent grade | Various |
| Water | HPLC grade | Various |
| Click Chemistry (CuAAC) | ||
| Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) | ACS grade | Various |
| Sodium ascorbate | ACS grade | Various |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | ≥95% | Various |
| Alkyne-functionalized molecule (e.g., alkyne-fluorophore) | ≥95% | Various |
| Click Chemistry (SPAAC) | ||
| DBCO-functionalized molecule (e.g., DBCO-fluorophore) | ≥95% | Various |
| Purification and Analysis | ||
| Acetonitrile (ACN) | HPLC grade | Various |
| Diethyl ether | Anhydrous | Various |
| C18 Reverse-phase HPLC column | Preparative and analytical | Various |
| Mass spectrometer (ESI or MALDI-TOF) | N/A |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Azido-Peptide
This protocol describes the manual synthesis of a peptide containing Tyr(2-azidoethyl) using standard Fmoc-SPPS chemistry.
Workflow for Solid-Phase Peptide Synthesis of Azido-Peptide
Caption: Workflow for Fmoc-based solid-phase peptide synthesis.
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with fresh 20% piperidine in DMF for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.
-
Amino Acid Coupling:
-
Standard Amino Acids: In a separate vial, pre-activate the standard Fmoc-amino acid (4 eq.) with HBTU/HATU (3.9 eq.) and DIPEA (8 eq.) in DMF for 5-10 minutes. Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
This compound Coupling: Due to potential steric hindrance, a modified coupling protocol is recommended.[6] Use 2-4 equivalents of this compound and a more potent coupling reagent like HATU. Extend the coupling time to 2-4 hours. To ensure high coupling efficiency, a double coupling strategy is advised.[6][7][8] After the initial coupling, wash the resin with DMF and repeat the coupling step with a fresh solution of activated this compound.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (5x).
-
Repeat Cycle: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
-
Final Washing: Wash the peptidyl-resin with DMF (3x), DCM (3x), and methanol (B129727) (3x), then dry under vacuum.
Quantitative Parameters for SPPS (0.1 mmol scale):
| Parameter | Standard Amino Acid | This compound |
| Equivalents | ||
| Fmoc-Amino Acid | 4 eq. | 2-4 eq. (per coupling) |
| Coupling Reagent (HBTU/HATU) | 3.9 eq. | 3.9 eq. (per coupling) |
| Base (DIPEA) | 8 eq. | 8 eq. (per coupling) |
| Reaction Conditions | ||
| Coupling Time | 1-2 hours | 2-4 hours (double coupling recommended) |
| Temperature | Room Temperature | Room Temperature |
| Expected Coupling Efficiency | >99% | >95% (with double coupling) |
On-Resin Click Chemistry
Performing the click reaction on the solid support simplifies purification as excess reagents can be washed away.
Workflow for On-Resin Click Chemistry
References
Application Notes and Protocols for the Synthesis of Fluorescently Labeled Peptides using Fmoc-L-Tyr(2-azidoethyl)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled peptides are indispensable tools in biomedical research and drug development. They are crucial for a wide range of applications, including fluorescence microscopy, flow cytometry, high-throughput screening, and in vivo imaging.[1][2] The site-specific incorporation of fluorescent probes with minimal perturbation to the peptide's structure and function is paramount for obtaining reliable and meaningful data.
This document provides detailed application notes and protocols for the synthesis of fluorescently labeled peptides using the unnatural amino acid Fmoc-L-Tyr(2-azidoethyl)-OH. This amino acid derivative allows for the straightforward incorporation of an azide (B81097) moiety into a peptide sequence during standard solid-phase peptide synthesis (SPPS). The azide group serves as a bioorthogonal handle for the subsequent attachment of a fluorescent probe via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[3][4][5]
Principle of the Method
The overall workflow for synthesizing fluorescently labeled peptides using this compound involves a three-step process:
-
Solid-Phase Peptide Synthesis (SPPS): The peptide sequence is assembled on a solid support using standard Fmoc chemistry. This compound is incorporated at the desired position within the peptide chain.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide-modified peptide is reacted with an alkyne-functionalized fluorescent dye in the presence of a copper(I) catalyst. This "click" reaction forms a stable triazole linkage, covalently attaching the fluorescent probe to the peptide.
-
Purification and Characterization: The resulting fluorescently labeled peptide is purified by high-performance liquid chromatography (HPLC) and its identity and purity are confirmed by mass spectrometry (MS) and analytical HPLC.
Data Presentation
The following tables summarize typical quantitative data obtained during the synthesis of a model fluorescently labeled peptide.
Table 1: Solid-Phase Peptide Synthesis (SPPS) of Azide-Modified Peptide
| Parameter | Typical Value | Method of Determination |
| Coupling Efficiency of this compound | >99% | Kaiser Test / TNBS Test |
| Crude Peptide Purity | 70-90% | Analytical HPLC |
| Overall Yield of Azide-Modified Peptide | 60-80% | Dry weight after cleavage |
Table 2: Fluorescent Labeling of Azide-Modified Peptide via CuAAC
| Parameter | Typical Value | Method of Determination |
| Reaction Conversion | >95% | Analytical HPLC / LC-MS |
| Purity after HPLC Purification | >98% | Analytical HPLC |
| Overall Yield of Fluorescently Labeled Peptide | 40-60% | Dry weight after lyophilization |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Azide-Modified Peptide
This protocol describes the incorporation of this compound into a peptide sequence using an automated peptide synthesizer.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
This compound
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (4 equivalents) with HBTU (3.9 equivalents) and HOBt (4 equivalents) in DMF.
-
Add DIPEA (8 equivalents) to the activated amino acid solution.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
-
Incorporation of this compound: Follow the standard amino acid coupling procedure (step 3) for the incorporation of this compound.
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group.
-
Cleavage and Deprotection:
-
Wash the resin thoroughly with DMF and DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and air-dry the peptide.
-
-
Purification: Purify the crude azide-modified peptide by preparative HPLC.
-
Characterization: Confirm the identity of the purified peptide by mass spectrometry.
Protocol 2: On-Resin Fluorescent Labeling via CuAAC
This protocol describes the fluorescent labeling of the azide-modified peptide while it is still attached to the solid support.
Materials:
-
Azide-modified peptide on resin
-
Alkyne-functionalized fluorescent dye (e.g., Alkyne-TAMRA, Alkyne-Cy5) (5 equivalents)
-
Copper(I) source: CuSO₄·5H₂O (0.5 equivalents)
-
Reducing agent: Sodium ascorbate (B8700270) (2.5 equivalents)
-
Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (1 equivalent)
-
Solvent: DMF/H₂O (4:1)
Procedure:
-
Resin Swelling: Swell the azide-modified peptide-resin in DMF.
-
Reaction Cocktail Preparation:
-
Dissolve the alkyne-functionalized fluorescent dye in the DMF/H₂O solvent mixture.
-
In a separate tube, prepare the catalyst solution by dissolving CuSO₄·5H₂O and TBTA in the solvent mixture.
-
Prepare a fresh solution of sodium ascorbate in water.
-
-
Click Reaction:
-
Add the dye solution to the resin.
-
Add the catalyst solution to the resin.
-
Add the sodium ascorbate solution to initiate the reaction.
-
Agitate the reaction mixture at room temperature for 2-4 hours, protected from light.
-
-
Washing: Wash the resin extensively with DMF, DCM, and methanol (B129727) to remove excess reagents.
-
Cleavage and Deprotection: Cleave the fluorescently labeled peptide from the resin using the cleavage cocktail as described in Protocol 1, step 7.
-
Purification and Characterization: Purify and characterize the fluorescently labeled peptide as described in Protocol 1, steps 8 and 9.
Protocol 3: Solution-Phase Fluorescent Labeling via CuAAC
This protocol describes the fluorescent labeling of the purified azide-modified peptide in solution.
Materials:
-
Purified azide-modified peptide
-
Alkyne-functionalized fluorescent dye (1.5 equivalents)
-
Copper(I) source: CuSO₄·5H₂O (0.5 equivalents)
-
Reducing agent: Sodium ascorbate (2.5 equivalents)
-
Ligand: TBTA (1 equivalent)
-
Solvent: DMF/H₂O (1:1) or other suitable solvent system
Procedure:
-
Dissolution: Dissolve the azide-modified peptide in the chosen solvent system.
-
Reaction Setup:
-
Add the alkyne-functionalized fluorescent dye to the peptide solution.
-
Add the TBTA ligand.
-
Add the CuSO₄·5H₂O solution.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours, protected from light.
-
Purification: Purify the fluorescently labeled peptide directly by preparative HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Protocol 4: Purification and Characterization
A. Preparative HPLC Purification:
-
Column: C18 reverse-phase column (e.g., 10 µm particle size, 250 x 22 mm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient tailored to the hydrophobicity of the peptide (e.g., 5-95% B over 30 minutes).
-
Detection: UV detector at 220 nm and the absorbance maximum of the fluorescent dye.
-
Fraction Collection: Collect fractions corresponding to the major product peak.
-
Lyophilization: Lyophilize the purified fractions to obtain the final product as a fluffy powder.
B. Analytical HPLC for Purity Assessment:
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 150 x 4.6 mm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient tailored to the hydrophobicity of the peptide (e.g., 5-95% B over 20 minutes).
-
Detection: UV detector at 214 nm and the absorbance maximum of the fluorescent dye.
-
Purity Calculation: Calculate purity based on the peak area of the main product peak relative to the total peak area.[6][7]
C. Mass Spectrometry for Identity Confirmation:
-
Technique: MALDI-TOF or ESI-MS.
-
Sample Preparation: Prepare the sample according to the instrument manufacturer's instructions. For MALDI-TOF, co-crystallize the peptide with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid).[8]
-
Analysis: Determine the molecular weight of the labeled peptide. The observed mass should correspond to the calculated mass of the peptide plus the mass of the alkyne-dye minus the mass of the cleaved protecting groups.
Visualizations
Figure 1: Experimental workflow for the synthesis of fluorescently labeled peptides.
References
- 1. Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07491H [pubs.rsc.org]
- 2. vectorlabs.com [vectorlabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. jpt.com [jpt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. peptidesuk.com [peptidesuk.com]
- 8. manoa.hawaii.edu [manoa.hawaii.edu]
Application Notes and Protocols for Fmoc-L-Tyr(2-azidoethyl)-OH Coupling in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-Tyr(2-azidoethyl)-OH is a non-canonical amino acid derivative increasingly utilized in peptide chemistry for the introduction of a bioorthogonal azide (B81097) handle. This functionality allows for the selective modification of peptides through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry"[1]. These reactions are highly efficient and specific, enabling the conjugation of peptides with a wide range of molecules such as fluorophores, imaging agents, and drug payloads. The successful incorporation of this compound into a peptide sequence during Solid-Phase Peptide Synthesis (SPPS) is therefore a critical step. This document provides detailed application notes and protocols to optimize the coupling efficiency of this unnatural amino acid.
Data Presentation: Coupling Efficiency of this compound
The coupling efficiency of this compound can be influenced by several factors, including the choice of coupling reagent, reaction time, and the sequence of the peptide being synthesized. Due to the modification on the tyrosine side chain, steric hindrance may affect the reaction kinetics compared to standard proteinogenic amino acids. While specific quantitative data for the coupling efficiency of this compound is not extensively published in comparative tables, the following table provides an illustrative summary of expected coupling efficiencies with common coupling reagents based on general knowledge of SPPS and the behavior of sterically hindered amino acids. These values should be considered as a guideline, and optimization for specific peptide sequences is recommended.
| Coupling Reagent | Additive | Base | Typical Coupling Time (min) | Expected Coupling Efficiency (%) | Notes |
| HBTU | HOBt | DIPEA | 30 - 60 | 98 - 99.5 | A commonly used and generally effective coupling reagent. |
| HATU | HOAt | DIPEA | 20 - 45 | > 99 | Often provides higher efficiency for difficult couplings. |
| DIC | HOBt | - | 60 - 120 | 97 - 99 | A cost-effective option; longer reaction times may be needed. |
| PyBOP | HOBt | DIPEA | 30 - 60 | 98 - 99.5 | Similar in efficacy to HBTU. |
Note: The expected coupling efficiencies are illustrative and can vary depending on the specific peptide sequence, resin, and reaction conditions. It is highly recommended to monitor the completion of the coupling reaction using a qualitative method like the Kaiser test or a quantitative method like HPLC analysis of a cleaved peptide aliquot.
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines a standard manual SPPS cycle on a pre-loaded resin.
Materials:
-
Fmoc-protected amino acids
-
This compound
-
SPPS-grade resin (e.g., Rink Amide, Wang)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Additive (e.g., HOBt, HOAt)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Workflow Diagram:
Caption: General workflow for a single cycle of Solid-Phase Peptide Synthesis (SPPS).
Protocol:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HATU, 3-5 equivalents), and the additive (e.g., HOAt, 3-5 equivalents) in DMF.
-
Add the base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 30-120 minutes at room temperature. The optimal time will depend on the coupling reagent used (refer to the data table).
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test on a small sample of the resin beads. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling is recommended.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Protocol for Post-Synthesis "Click" Chemistry Modification
This protocol describes a general procedure for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction on a peptide containing a 2-azidoethyl-tyrosine residue.
Materials:
-
Azido-peptide (synthesized as per the protocol above)
-
Alkyne-functionalized molecule (e.g., a fluorescent dye)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., a mixture of water and a suitable organic solvent like DMSO or t-butanol)
Workflow Diagram:
Caption: Workflow for the post-synthetic modification of an azido-peptide via CuAAC.
Protocol:
-
Reaction Setup:
-
Dissolve the purified azido-peptide and the alkyne-functionalized molecule (typically 1.2-2 equivalents) in a suitable solvent mixture (e.g., 1:1 water:DMSO).
-
-
Catalyst Preparation:
-
In a separate vial, prepare a fresh solution of copper(II) sulfate.
-
In another vial, prepare a fresh solution of sodium ascorbate.
-
-
Reaction Initiation:
-
Add the copper(II) sulfate solution to the peptide-alkyne mixture (final concentration is typically in the low millimolar range).
-
Add the sodium ascorbate solution to the reaction mixture (typically in excess of the copper sulfate). The solution may change color, indicating the reduction of Cu(II) to the active Cu(I) species.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by HPLC or mass spectrometry.
-
-
Purification:
-
Once the reaction is complete, purify the clicked peptide conjugate using reverse-phase HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
-
Troubleshooting and Optimization
-
Incomplete Coupling: If the Kaiser test is positive after the initial coupling of this compound, perform a second coupling with a fresh solution of the activated amino acid. For particularly difficult sequences, increasing the coupling time or switching to a more potent coupling reagent like HATU is recommended.
-
Side Reactions: The azide group is generally stable under standard SPPS conditions. However, prolonged exposure to harsh acidic or basic conditions should be avoided.
-
Low Yield after Cleavage: Ensure that the cleavage cocktail is appropriate for the resin and any other side-chain protecting groups present in the peptide. For sensitive peptides, the cleavage time can be reduced.
-
"Click" Reaction Failure: Ensure that the copper sulfate and sodium ascorbate solutions are freshly prepared. The presence of chelating agents in the reaction buffer can inhibit the copper catalyst. The use of a copper-coordinating ligand, such as TBTA, can improve the efficiency and reduce catalyst-mediated peptide degradation in some cases.
By following these protocols and considering the provided recommendations, researchers can successfully incorporate this compound into their peptide sequences and utilize the resulting azido-peptides for a wide range of downstream applications in chemical biology and drug discovery.
References
Application Notes: Site-Specific Peptide Drug Conjugation Using Azido-Tyrosine
The site-specific incorporation of unnatural amino acids into peptides offers a powerful tool for creating sophisticated biomolecules with enhanced therapeutic properties. The use of L-azido-tyrosine provides a versatile chemical handle for the precise attachment of various molecular payloads, including small molecule drugs, imaging agents, and pharmacokinetic modifiers. This is achieved through highly efficient and bioorthogonal "click chemistry" reactions, which allow for the formation of stable covalent bonds under mild, aqueous conditions.[1]
The key technology involves two main stages:
-
Peptide Synthesis: An azido-tyrosine residue is incorporated at a specific position within a peptide sequence during standard Fmoc-based solid-phase peptide synthesis (SPPS).[2][3] This ensures that the azide (B81097) functional group is uniquely available for subsequent conjugation.
-
Bioorthogonal Conjugation: The azide group on the peptide is then reacted with a drug molecule that has been pre-functionalized with an alkyne group. This reaction, known as an azide-alkyne cycloaddition, forms a stable triazole linkage.[1][4]
Two primary forms of click chemistry are employed for this purpose:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly robust and efficient reaction that proceeds rapidly to near-quantitative yields.[4][5] It is the gold standard for many bioconjugation applications due to its reliability and the stability of the resulting triazole bond.[4][5][6]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free alternative is ideal for applications where the potential cytotoxicity of copper is a concern, such as in living systems.[4][7][8] SPAAC utilizes a strained cyclooctyne (B158145) (e.g., DBCO) which reacts spontaneously with the azide, eliminating the need for a metal catalyst.[7][8]
This methodology enables the production of homogeneous peptide-drug conjugates (PDCs) with a precisely defined drug-to-peptide ratio, which is crucial for optimizing therapeutic efficacy and minimizing off-target toxicity.
Experimental Protocols
Protocol 1: Incorporation of Fmoc-L-azido-tyrosine via Automated SPPS
This protocol describes the incorporation of Fmoc-L-azido-tyrosine into a peptide sequence using a standard automated solid-phase peptide synthesizer.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Fmoc-L-azido-tyrosine (Fmoc-Tyr(N₃)-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Piperidine (B6355638) solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Instrumentation:
-
Automated Solid-Phase Peptide Synthesizer
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Amino Acid Coupling:
-
For standard amino acids, pre-activate a 5-fold molar excess of the Fmoc-amino acid with DIC (5 eq) and Oxyma Pure (5 eq) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
-
Incorporation of Fmoc-L-azido-tyrosine:
-
Dissolve Fmoc-Tyr(N₃)-OH (3 eq), DIC (3 eq), and Oxyma Pure (3 eq) in DMF.
-
Pre-activate for 5 minutes.
-
Add the solution to the deprotected peptide-resin and couple for 4-6 hours, or overnight, to ensure efficient incorporation.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the azido-peptide by reverse-phase HPLC (RP-HPLC).
Workflow for Azido-Peptide Synthesis via SPPS
Caption: Automated solid-phase peptide synthesis workflow for incorporating azido-tyrosine.
Protocol 2: CuAAC "Click" Conjugation
This protocol details the conjugation of an alkyne-modified drug to the purified azido-peptide using a copper(I)-catalyzed reaction.
Materials:
-
Purified azido-peptide
-
Alkyne-modified drug
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for dissolving drug)
Procedure:
-
Preparation of Stock Solutions:
-
Azido-peptide: 10 mM in water or PBS.
-
Alkyne-drug: 20 mM in DMSO.
-
CuSO₄: 50 mM in water.
-
Sodium Ascorbate: 100 mM in water (prepare fresh).
-
THPTA: 50 mM in water.
-
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Azido-peptide (1.0 eq)
-
PBS buffer to achieve a final peptide concentration of 1-2 mM.
-
Alkyne-drug (1.5 eq)
-
Premix CuSO₄ (0.1 eq) and THPTA (0.5 eq). Add this to the reaction mixture.
-
-
Initiation: Add freshly prepared sodium ascorbate (1.0 eq) to initiate the reaction.
-
Incubation: Gently mix and incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.
-
Quenching (Optional): The reaction can be quenched by adding EDTA to chelate the copper.
-
Purification: Purify the resulting peptide-drug conjugate by RP-HPLC.
-
Characterization: Confirm the identity and purity of the conjugate by LC-MS and analytical HPLC.
CuAAC Reaction Mechanism
References
- 1. bachem.com [bachem.com]
- 2. benchchem.com [benchchem.com]
- 3. Alpha-azido acids for direct use in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jpt.com [jpt.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. lifetein.com [lifetein.com]
- 8. vectorlabs.com [vectorlabs.com]
Troubleshooting & Optimization
Technical Support Center: Fmoc-L-Tyr(2-azidoethyl)-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential challenges encountered during the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-L-Tyr(2-azidoethyl)-OH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is an unnatural amino acid derivative of L-Tyrosine. It is protected at the N-terminus with a base-labile Fluorenylmethoxycarbonyl (Fmoc) group and contains a 2-azidoethyl ether modification on the phenolic side chain. This modification introduces an azide (B81097) group, which is a versatile chemical handle for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are widely used for peptide labeling, conjugation to other molecules (like fluorophores, PEG chains, or small molecule drugs), and for creating cyclic peptides.
Q2: How stable is the 2-azidoethyl group during standard Fmoc-SPPS conditions?
A2: The azide functional group is generally stable under the standard conditions of Fmoc-SPPS. This includes repeated cycles of Fmoc deprotection using piperidine (B6355638) and coupling reactions with common activating agents like HBTU, HATU, and DIC. However, the azide group can be susceptible to reduction to a primary amine (-NH₂) during the final cleavage from the resin, especially when using cleavage cocktails containing certain scavengers.
Q3: Are there any known side reactions involving the 2-azidoethyl group during coupling?
A3: While the azide group is largely inert during the coupling step, highly reactive carbocations generated during the activation of the amino acid could potentially interact with the azide. However, this is not a commonly reported side reaction under standard coupling conditions. The primary concern is the potential for steric hindrance from the 2-azidoethyl group, which may slow down the coupling reaction.
Troubleshooting Guide: Low Coupling Yield
Low coupling yield of this compound can be a significant challenge. The following guide provides a systematic approach to diagnosing and resolving this issue.
Problem: Incomplete or Low Coupling Efficiency
Symptom: A positive Kaiser test (blue or purple beads) after the coupling step, or the appearance of a deletion peptide (missing the Tyr(2-azidoethyl) residue) in the final LC-MS analysis.
Potential Causes and Solutions
1. Steric Hindrance: The 2-azidoethyl group on the tyrosine side chain can sterically hinder the approach of the activated amino acid to the free N-terminal amine of the growing peptide chain.
-
Solution 1: Extend Coupling Time: Increase the coupling reaction time from the standard 1-2 hours to 4-6 hours, or even overnight for particularly difficult couplings.
-
Solution 2: Double Coupling: After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of activated this compound.
-
Solution 3: Use a More Powerful Coupling Reagent: Switch from standard coupling reagents like HBTU to more potent activators such as HATU or COMU, which are known to be more effective for sterically hindered amino acids.
2. Poor Solubility of the Amino Acid Derivative: this compound may have limited solubility in standard SPPS solvents like N,N-dimethylformamide (DMF), leading to incomplete activation and coupling.
-
Solution 1: Use Alternative Solvents: Consider using N-methyl-2-pyrrolidone (NMP) as a solvent, which often has better solvating properties for large, protected amino acids. A mixture of DMF and dichloromethane (B109758) (DCM) can also be effective.
-
Solution 2: Pre-dissolve the Amino Acid: Ensure the this compound is fully dissolved in the solvent before adding the activating reagents. Gentle warming (to ~30-40°C) can aid dissolution, but prolonged heating should be avoided.
3. Peptide Aggregation: The growing peptide chain on the resin may aggregate, making the N-terminal amine inaccessible for coupling.
-
Solution 1: Use Chaotropic Salts: Add a chaotropic salt, such as LiCl (0.5 M), to the coupling mixture to disrupt secondary structures and improve solvation of the peptide chain.
-
Solution 2: Incorporate Pseudoproline Dipeptides: If the sequence allows, the use of pseudoproline dipeptides in the peptide backbone prior to the difficult coupling can help to disrupt aggregation.
4. Suboptimal Activation Chemistry: The choice of activating agent and base can significantly impact the coupling efficiency.
-
Solution 1: Optimize Base: While DIPEA is commonly used, a bulkier base like 2,4,6-collidine may be beneficial in some cases to reduce side reactions.
-
Solution 2: Additive Selection: Ensure an appropriate additive like HOBt or Oxyma is used with carbodiimide-based coupling reagents (e.g., DIC) to improve reaction rates and reduce racemization.
Quantitative Data Summary
The following tables provide a summary of typical coupling conditions and a comparison of different coupling reagents for overcoming low coupling yields of sterically hindered amino acids like this compound.
Table 1: Recommended Coupling Protocols for this compound
| Parameter | Standard Protocol | Optimized Protocol for Difficult Coupling |
| Amino Acid (eq.) | 3 - 5 | 5 - 8 |
| Coupling Reagent (eq.) | 2.9 - 4.9 | 4.9 - 7.9 |
| Base (eq.) | 6 - 10 | 10 - 16 |
| Solvent | DMF or NMP | NMP or DMF/DCM (1:1) |
| Reaction Time | 1 - 2 hours | 4 - 6 hours (or double couple) |
| Temperature | Room Temperature | Room Temperature |
Table 2: Comparison of Coupling Reagent Efficiency for Hindered Amino Acids
| Coupling Reagent | Additive | Relative Efficiency | Notes |
| HBTU | HOBt | Good | Standard, cost-effective choice. |
| HATU | HOAt | Excellent | Highly recommended for sterically hindered residues. |
| COMU | Oxyma | Excellent | High reactivity and reduced risk of side reactions. |
| DIC | HOBt/Oxyma | Moderate to Good | Can be effective, but generally slower than uronium/aminium salts. |
Experimental Protocols
Protocol 1: Optimized Coupling of this compound
This protocol is recommended for sequences where low coupling efficiency of this compound is anticipated or has been observed.
-
Resin Preparation: Swell the resin-bound peptide in NMP for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in NMP (2 x 10 min). Wash the resin thoroughly with NMP (5x) and DCM (3x).
-
Amino Acid Activation: In a separate vessel, dissolve this compound (5 eq.), HATU (4.9 eq.), and HOAt (5 eq.) in NMP. Add 2,4,6-collidine (10 eq.) and allow the mixture to pre-activate for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel for 4 hours at room temperature.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads.
-
Recoupling (if necessary): If the Kaiser test is positive, drain the reaction mixture and repeat steps 3-5.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with NMP (5x) and DCM (3x).
Protocol 2: Test Cleavage and HPLC Analysis
This protocol is used to assess the outcome of the coupling reaction after a small portion of the peptide has been synthesized.
-
Sample Collection: After the coupling of this compound and subsequent washing, take a small sample of the resin (approx. 5-10 mg).
-
Drying: Dry the resin sample under vacuum for 15 minutes.
-
Cleavage: Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. Add the cleavage cocktail to the dry resin and allow the reaction to proceed for 2 hours at room temperature.
-
Peptide Precipitation: Filter the cleavage mixture and precipitate the peptide by adding cold diethyl ether.
-
Sample Preparation for HPLC: Centrifuge the peptide precipitate, decant the ether, and dissolve the peptide pellet in a suitable solvent (e.g., 50% acetonitrile (B52724)/water with 0.1% TFA).
-
HPLC Analysis: Inject the sample onto a C18 reverse-phase HPLC column. Use a linear gradient of acetonitrile in water (both containing 0.1% TFA) to elute the peptide. Monitor the elution at 220 nm. The presence of a significant peak corresponding to the deletion peptide (without this compound) indicates a low coupling yield.
Visualizations
Caption: Experimental workflow for coupling this compound with an integrated troubleshooting loop.
Technical Support Center: Fmoc-L-Tyr(2-azidoethyl)-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-L-Tyr(2-azidoethyl)-OH, with a focus on its solubility in common solid-phase peptide synthesis (SPPS) solvents, Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMF and NMP?
For practical purposes, the required concentration for SPPS is typically in the range of 0.2 M to 0.5 M. It is recommended to perform a small-scale solubility test to determine the optimal concentration for your specific batch of this compound and solvent grade.
Q2: Are there any known stability issues with this compound in DMF or NMP?
DMF can degrade over time to form dimethylamine, which can prematurely remove the Fmoc protecting group.[3] It is crucial to use high-purity, amine-free DMF for SPPS. NMP is generally more stable, but prolonged storage of Fmoc-amino acids in any solvent is not recommended. It is best practice to prepare solutions fresh before use.
Q3: Can I use other solvents to dissolve this compound?
While DMF and NMP are the most common solvents for SPPS, other solvents or solvent mixtures can be used.[1][4] Dichloromethane (DCM) can be used, but it is less effective at solvating resins and can react with piperidine.[3] Greener solvent alternatives are also being explored, but their suitability for dissolving this compound would require experimental validation.[5]
Troubleshooting Guide: Solubility Issues
This guide addresses common problems encountered when dissolving this compound.
Problem 1: The compound is not dissolving completely in DMF or NMP at the desired concentration.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Solvent Quality | Use fresh, high-purity, amine-free DMF or NMP. Old or low-grade solvents may contain impurities that affect solubility. | The compound dissolves completely. |
| Concentration Too High | Prepare a dilution series to determine the maximum solubility of your specific batch. | A clear solution is obtained at a lower concentration. |
| Incomplete Dissolution | Gently warm the solution to 30-40°C. Sonicate the solution for 5-10 minutes. | The compound dissolves fully. Avoid excessive heating to prevent degradation. |
| Compound Purity | If the compound is not fully dissolving despite the above steps, it may contain insoluble impurities. | Consider re-purification of the amino acid derivative if possible. |
Problem 2: The solution is hazy or contains suspended particles.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Particulate Matter | Filter the solution through a 0.45 µm PTFE syringe filter before use. | A clear, particle-free solution is obtained. |
| Moisture Contamination | Ensure solvents are anhydrous. Moisture can sometimes cause certain amino acid derivatives to precipitate. | The solution remains clear upon preparation. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Test
Objective: To determine the approximate solubility of this compound in a given solvent.
Materials:
-
This compound
-
Solvent (DMF or NMP)
-
Vortex mixer
-
Small vials (e.g., 1.5 mL microcentrifuge tubes)
-
Pipettes
Procedure:
-
Weigh out a specific amount of this compound (e.g., 4.73 mg to make a 1 mL of 10 mM solution).
-
Add a small, measured volume of the solvent (e.g., 100 µL).
-
Vortex the mixture for 30 seconds.
-
Observe for complete dissolution.
-
If the compound dissolves, incrementally add more solvent to reach common SPPS concentrations (e.g., 0.2 M, 0.5 M), vortexing after each addition.
-
If the compound does not dissolve, note the highest concentration at which a clear solution was observed.
Protocol 2: Preparation of a 0.5 M Stock Solution
Objective: To prepare a stock solution of this compound for use in SPPS.
Materials:
-
This compound (MW: 472.5 g/mol )
-
High-purity DMF or NMP
-
Volumetric flask
-
Magnetic stirrer and stir bar
Procedure:
-
Calculate the required mass of this compound. For 10 mL of a 0.5 M solution, you will need: 0.5 mol/L * 0.010 L * 472.5 g/mol = 2.36 g.
-
Weigh out 2.36 g of this compound and add it to a 10 mL volumetric flask.
-
Add approximately 7-8 mL of the chosen solvent.
-
Add a magnetic stir bar and stir the mixture until the solid is completely dissolved. Gentle warming (30-40°C) or sonication can be used to aid dissolution.
-
Once dissolved, add solvent to the 10 mL mark.
-
Mix the solution thoroughly.
-
If any particulates are visible, filter the solution through a 0.45 µm PTFE syringe filter.
-
Use the solution immediately for best results.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
References
- 1. WO2019241586A1 - Solvent system for solid phase peptide synthesis - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00604E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Side reactions during click chemistry on resin-bound peptides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during click chemistry reactions on resin-bound peptides.
Troubleshooting Guide
This guide provides solutions to common problems encountered during on-resin click chemistry. For quantitative insights into the effect of various parameters on side reactions, refer to the data summary tables below.
Problem 1: Low or No Product Formation
Possible Causes and Solutions:
-
Copper(I) Catalyst Oxidation: The active Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state.
-
Solution: Ensure all solutions are thoroughly deoxygenated by bubbling with an inert gas like nitrogen or argon. Prepare the sodium ascorbate (B8700270) solution fresh for each experiment, as it degrades in solution. Use a ligand such as TBTA or THPTA to stabilize the Cu(I) catalyst. A recommended ligand-to-copper ratio is 5:1.[1]
-
-
Incomplete Reaction: The click reaction may not have gone to completion.
-
Solution: Increase the reaction time and/or temperature. Consider using microwave irradiation to enhance reaction rates.[2] Increase the concentration of the azide (B81097) or alkyne reagent (a 2- to 10-fold molar excess is often recommended).[1]
-
-
Steric Hindrance: The click chemistry site on the peptide may be sterically inaccessible, especially for peptides with complex secondary structures.
-
Solution: Perform the reaction under denaturing conditions, for example, in the presence of 1% SDS, if compatible with your downstream applications.
-
-
Poor Resin Swelling: Inadequate swelling of the resin can limit reagent access to the peptide.
-
Solution: Choose a solvent that ensures good swelling of your specific resin. Common solvents include DMF, NMP, and DMSO.
-
-
Interfering Substances: Components in the reaction mixture can interfere with the catalyst.
-
Solution: Avoid Tris-based buffers as the amine groups can chelate copper.[1] Use buffers like PBS or HEPES. If your peptide solution contains reducing agents like DTT, remove them via dialysis or buffer exchange prior to the click reaction.
-
Problem 2: Unexpected Peaks in Mass Spectrometry Analysis
Possible Causes and Solutions:
-
Dimerization/Oligomerization: During intramolecular cyclization, intermolecular reactions can lead to the formation of dimers or higher-order oligomers.[3] This is a frequently observed side reaction.[3]
-
Solution: Use a lower loading resin to increase the distance between peptide chains, which favors intramolecular reactions.[4] The choice of solvent is also critical; solvents that disrupt hydrogen bonding, such as pure DMSO, can favor monomer formation over dimerization.[5][6] Peptide length also plays a role, with peptides of 6-8 amino acids often favoring monomer formation.[6][7]
-
-
Oxidative Damage (+16 Da, +32 Da, +48 Da Adducts): Copper-catalyzed reactions can generate reactive oxygen species (ROS) that oxidize susceptible amino acid residues, particularly methionine, cysteine, tyrosine, and histidine.[2]
-
Solution: Thoroughly degas all solutions. The use of copper-stabilizing ligands can limit these side reactions.[2] Consider replacing dithiothreitol (B142953) (DTT) with monothiol reducing agents like free cysteine, which can prevent oxidative degradation.
-
-
Thiol-yne Side Reaction in SPAAC: The strained alkyne can react with free thiols, such as the side chain of cysteine.
-
Solution: Confirm the presence of the thiol-yne adduct by mass spectrometry (mass of peptide + mass of cyclooctyne (B158145) reagent). To prevent this, pre-treat the peptide with a thiol-blocking agent like iodoacetamide (B48618) (IAM).[8]
-
-
Adduct Formation: The observed mass may correspond to common adducts formed during mass spectrometry analysis.
-
Solution: Consult a table of common mass spectrometry adducts to identify potential sodium ([M+Na]⁺), potassium ([M+K]⁺), or other adducts.
-
Quantitative Data Summary
The following tables summarize quantitative data on the impact of different experimental parameters on the outcomes of on-resin click chemistry.
Table 1: Influence of Peptide Length and Solvent on Monomer vs. Dimer Formation in On-Resin CuAAC Cyclization
| Peptide Length (Amino Acids) | Solvent | Monomer:Dimer Ratio | Predominant Product | Reference |
| < 6 | 20% DMSO in MeCN | - | Monomer | [5][9] |
| 6-8 | DMF with 20% piperidine | 8.6:1 | Monomer | [6][7] |
| 9 | 20% DMSO in MeCN | - | Dimer | [7] |
| 10 | 20% DMSO in MeCN | - | Dimer | [5] |
| 10 | Pure DMSO | - | Monomer (with some dimer) | [5] |
Table 2: Common Mass Adducts Observed in Mass Spectrometry of Peptides
| Adduct | Mass Difference (Da) | Polarity |
| [M+H]⁺ | +1.0078 | Positive |
| [M+Na]⁺ | +22.9898 | Positive |
| [M+K]⁺ | +38.9637 | Positive |
| [M-H]⁻ | -1.0078 | Negative |
| [M+Cl]⁻ | +34.9689 | Negative |
| [M+HCOO]⁻ | +44.9982 | Negative |
This table provides a partial list of common adducts. For a more comprehensive list, please refer to specialized mass spectrometry resources.
Frequently Asked Questions (FAQs)
Q1: What is the difference between copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry?
A1: The main difference lies in the requirement for a copper catalyst. CuAAC utilizes a copper(I) catalyst to promote the cycloaddition between an azide and a terminal alkyne.[10] SPAAC, on the other hand, uses a strained cyclooctyne that reacts with an azide without the need for a metal catalyst. This is advantageous for in vivo applications where copper toxicity is a concern.
Q2: Which resin is best for on-resin click chemistry?
A2: The choice of resin depends on the specific peptide and reaction conditions. Resins with good swelling properties in the chosen solvent, such as PEG-based resins (e.g., NovaPEG, TentaGel), can improve reaction efficiency by enhancing reagent accessibility. For applications where intermolecular side reactions like dimerization are a concern, using a resin with a lower loading capacity can be beneficial.[4]
Q3: Can I perform click chemistry on a peptide with protecting groups still attached?
A3: Yes, one of the advantages of click chemistry is its orthogonality to many common protecting groups used in solid-phase peptide synthesis.[3] This allows for on-resin cyclization or modification of fully protected peptides.
Q4: How can I monitor the progress of my on-resin click reaction?
A4: A small sample of the resin can be cleaved and the peptide analyzed by LC-MS to determine the extent of the reaction. This allows for the direct observation of starting material consumption and product formation.
Q5: What are the key considerations for solvent choice in on-resin click chemistry?
A5: The solvent should effectively swell the resin to allow for efficient diffusion of reagents. For CuAAC, common solvents include DMF, DMSO, and mixtures of water with organic solvents like t-BuOH.[11] For intramolecular cyclizations, the solvent can influence the secondary structure of the peptide and thus the propensity for monomer versus dimer formation.[5][6]
Experimental Protocols
Protocol 1: General Procedure for On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Resin Swelling: Swell the peptide-resin in a suitable solvent (e.g., DCM or DMF) for 10-30 minutes.
-
Solvent Exchange: Wash the resin with the reaction solvent (e.g., DMF or a DMSO/MeCN mixture).
-
Degassing: Degas all reagent solutions (peptide-resin slurry, copper source, reducing agent, ligand) by bubbling with nitrogen or argon for at least 15 minutes.
-
Reaction Cocktail Preparation: In a separate vessel, prepare the click chemistry cocktail. For a typical reaction, this may include:
-
Copper(I) source (e.g., CuI, CuBr) or a Copper(II) source (e.g., CuSO₄) with a reducing agent (e.g., sodium ascorbate).
-
A copper-stabilizing ligand (e.g., TBTA, THPTA).
-
A base (e.g., DIPEA, 2,6-lutidine).
-
-
Reaction Initiation: Add the reaction cocktail to the swollen and degassed peptide-resin.
-
Incubation: Gently agitate the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C) for 4-24 hours. The reaction progress can be monitored by LC-MS analysis of a cleaved resin sample.
-
Washing: After the reaction is complete, wash the resin thoroughly with the reaction solvent, followed by washes with other solvents like DCM and methanol (B129727) to remove residual reagents.
-
Drying: Dry the resin under vacuum.
Protocol 2: On-Resin Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Resin Swelling: Swell the azide-functionalized peptide-resin in a suitable solvent (e.g., DMF, NMP, or a mixture with water).
-
Reagent Preparation: Dissolve the strained alkyne (e.g., a DBCO or BCN derivative) in a compatible solvent.
-
Reaction: Add the strained alkyne solution to the swollen peptide-resin.
-
Incubation: Agitate the reaction mixture at room temperature. Reaction times can vary from 1 to 24 hours depending on the reactivity of the strained alkyne.
-
Washing: Once the reaction is complete (as determined by LC-MS analysis of a cleaved sample), wash the resin extensively with the reaction solvent and then with other solvents like DCM and methanol.
-
Drying: Dry the resin under vacuum.
Visualizations
Caption: Troubleshooting workflow for low or no product formation.
Caption: Factors influencing monomer vs. dimer formation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. biotage.com [biotage.com]
- 5. Peptide Cyclization and Cyclodimerization by CuI-Mediated Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07491H [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Peptide Conjugation via CuAAC ‘Click’ Chemistry [mdpi.com]
- 11. massspec.unm.edu [massspec.unm.edu]
Technical Support Center: Optimizing SPAAC Reactions for Azido-Peptides
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions for azido-peptides.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to consider when optimizing a SPAAC reaction for an azido-peptide?
A1: The key parameters to optimize for a successful SPAAC reaction with an azido-peptide include the choice of cyclooctyne (B158145), reaction buffer, pH, temperature, and reactant concentrations. Each of these factors can significantly influence the reaction kinetics and overall yield.
Q2: Which cyclooctyne should I choose for my azido-peptide?
A2: The choice of cyclooctyne depends on the desired reaction rate and the stability of your peptide. Highly strained cyclooctynes like dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN) are widely used due to their high reactivity.[1][2] DBCO is known for its high reactivity, making it suitable for labeling and imaging biomolecules.[2] BCN also exhibits fast kinetics and is often used for protein labeling and nanoparticle functionalization.[2] For in vivo applications where stability is crucial, cyclooctynes like DIFO (difluorooctyne) are a good choice due to their biocompatibility.[2][3]
Q3: What is the optimal buffer and pH for a SPAAC reaction with peptides?
A3: The optimal buffer and pH can significantly impact SPAAC reaction rates. Studies have shown that HEPES buffer at pH 7 can lead to higher rate constants compared to PBS at the same pH.[4][5][6] Generally, higher pH values tend to increase reaction rates, though this can be buffer-dependent.[4][5] A pH range of 7 to 8.5 is a good starting point for most applications involving peptides.[7] It is crucial to ensure that the chosen pH is compatible with the stability of your azido-peptide.
Q4: What is the recommended temperature for SPAAC reactions involving peptides?
A4: SPAAC reactions with peptides are typically performed at temperatures ranging from 25°C to 37°C.[4][5] Increasing the temperature can accelerate the reaction; however, the thermal stability of the peptide must be considered to prevent denaturation or degradation.[6][8]
Q5: How can I monitor the progress of my SPAAC reaction?
A5: The progress of a SPAAC reaction can be monitored by various analytical techniques. If you are using a DBCO-containing reagent, you can monitor the disappearance of its characteristic UV absorbance at around 309 nm.[6] Other common methods include High-Performance Liquid Chromatography (HPLC) to track the consumption of reactants and the formation of the product, and Mass Spectrometry (MS) to confirm the identity of the conjugated peptide.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Low Reactivity: The chosen cyclooctyne may have slow kinetics with your specific azido-peptide. 2. Steric Hindrance: Bulky groups near the azide (B81097) or alkyne can impede the reaction. 3. Incorrect Stoichiometry: An inappropriate ratio of azide to alkyne was used. 4. Degradation of Reactants: The azido-peptide or the strained alkyne may have degraded. | 1. Switch to a more reactive cyclooctyne such as DBCO or BCN.[7] 2. If possible, redesign the linker to increase the distance between bulky groups and the reactive moieties. 3. Use a slight excess (e.g., 1.1-1.5 equivalents) of the cyclooctyne. 4. Use freshly prepared or properly stored reagents. Verify the integrity of your reactants via mass spectrometry.[9] |
| Slow Reaction Rate | 1. Suboptimal Concentration: Low reactant concentrations can lead to slow reaction times. 2. Suboptimal Solvent/Buffer: The chosen solvent or buffer may not be ideal for the reaction. 3. Suboptimal Temperature or pH: Reaction conditions may not be optimized. | 1. Increase the concentration of the reactants if solubility allows.[7] 2. Try a different buffer system (e.g., switch from PBS to HEPES) or add a co-solvent like DMSO to improve solubility.[9] 3. Increase the temperature (e.g., to 37°C) if your peptide is stable. Adjust the pH to a slightly more basic condition (e.g., pH 8.0-8.5).[7] |
| Presence of Side Products | 1. Reaction with Nucleophiles: Highly reactive cyclooctynes can react with nucleophilic side chains of amino acids (e.g., cysteine).[10] 2. Thiol-yne Reaction: Strained alkynes can react with free thiol groups from cysteine residues or buffer additives like DTT.[11] 3. Instability of Cyclooctyne: The strained alkyne may be unstable under the reaction conditions. | 1. If your peptide contains free cysteines, consider protecting the thiol groups before the SPAAC reaction.[10] 2. Avoid using buffers containing reducing agents like DTT. If a thiol-yne side reaction is suspected, it can be confirmed by mass spectrometry.[11] 3. Ensure proper storage of the cyclooctyne reagent (cold, dry, and under an inert atmosphere).[11] |
| Difficult Purification | 1. Similar Polarity: The product and excess reagent may have similar chromatographic behavior. 2. Poor Solubility: The resulting triazole-peptide conjugate may have different solubility properties than the starting materials. | 1. Use a slight excess of the reagent that is easiest to remove during purification. Consider using purification tags.[7] 2. The formation of the triazole ring can alter the polarity of the molecule.[7] Optimize your purification method (e.g., reversed-phase HPLC) by adjusting the gradient and mobile phase composition.[12][13] |
Quantitative Data Summary
Table 1: Influence of Buffer and pH on SPAAC Reaction Rates
| Buffer | pH | Reactants | Rate Constant (M⁻¹s⁻¹) |
| PBS | 7 | Sulfo DBCO-amine + 3-azido-l-alanine | 0.32–0.85 |
| HEPES | 7 | Sulfo DBCO-amine + 3-azido-l-alanine | 0.55–1.22 |
| DMEM | 7.4 | Sulfo DBCO-amine + 3-azido-l-alanine | 0.59–0.97 |
| RPMI | 7.4 | Sulfo DBCO-amine + 3-azido-l-alanine | 0.27–0.77 |
| Data extracted from a study on the effects of buffer, pH, and temperature on SPAAC reaction rates.[4][5] |
Table 2: Second-Order Rate Constants for SPAAC Reactions with Azido-Amino Acids
| Azido-Amino Acid | Cyclooctyne | Rate Constant (M⁻¹s⁻¹) |
| Novel Hydrophilic Azido-Amino Acid | DBCO | 0.34 |
| Novel Hydrophilic Azido-Amino Acid | BCN | 0.28 |
| Data from a study on a hydrophilic azide-containing amino acid designed to improve peptide solubility.[14][15] |
Experimental Protocols
Protocol 1: General Procedure for SPAAC on an Azido-Peptide
-
Preparation of Reactants:
-
Dissolve the azido-peptide in the chosen reaction buffer (e.g., HEPES at pH 7.5) to a final concentration of 1-10 mM.
-
Dissolve the cyclooctyne reagent (e.g., DBCO-PEG4) in a compatible solvent (e.g., DMSO) to prepare a stock solution of 10-100 mM.
-
-
Reaction Setup:
-
Add the cyclooctyne stock solution to the azido-peptide solution to achieve a slight molar excess of the cyclooctyne (e.g., 1.1-1.5 equivalents).
-
The final concentration of any organic co-solvent (like DMSO) should be kept low (typically <10%) to avoid affecting peptide stability.
-
-
Reaction Conditions:
-
Incubate the reaction mixture at the desired temperature (e.g., 25°C or 37°C) with gentle stirring or agitation.
-
Monitor the reaction progress using an appropriate analytical method (e.g., HPLC or LC-MS) at regular intervals until the reaction is complete (typically 1-24 hours).
-
-
Purification:
-
Once the reaction is complete, purify the peptide conjugate using a suitable chromatographic technique, such as reversed-phase HPLC, to remove unreacted starting materials and any byproducts.
-
Protocol 2: Monitoring SPAAC Progress by UV-Vis Spectrophotometry (for DBCO reagents)
-
Spectrophotometer Setup:
-
Set up a UV-Vis spectrophotometer to measure absorbance at approximately 309 nm.[6]
-
-
Sample Preparation:
-
Prepare the reaction mixture as described in Protocol 1. Ensure the initial concentration of the DBCO reagent provides an absorbance reading within the linear range of the spectrophotometer.
-
Use a reference cuvette containing the buffer and the azido-peptide to zero the instrument.
-
-
Data Acquisition:
-
Initiate the reaction by adding the DBCO-containing reagent to the cuvette with the azido-peptide.
-
Immediately begin monitoring the absorbance at 309 nm over time. Record data points at regular intervals until the absorbance stabilizes, indicating reaction completion.[6]
-
-
Data Analysis:
-
Plot the absorbance at 309 nm versus time to visualize the reaction progress. The rate of disappearance of the DBCO absorbance corresponds to the rate of the reaction.
-
Visualizations
Caption: The general mechanism of a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
Caption: A workflow for optimizing SPAAC reaction conditions for azido-peptides.
Caption: A decision tree for troubleshooting common issues in SPAAC reactions with azido-peptides.
References
- 1. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 2. What is SPAAC? | AxisPharm [axispharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. csbio.com [csbio.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Aggregation in Peptides with Hydrophobic Modifications
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of peptides containing hydrophobic modified amino acids.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.
Problem: My lyophilized hydrophobic peptide will not dissolve in aqueous buffer.
Potential Causes:
-
High Hydrophobicity: Peptides with a high percentage of hydrophobic residues (>50%), such as Leucine, Valine, Isoleucine, and Phenylalanine, have inherently low solubility in aqueous solutions.[1]
-
Strong Intermolecular Forces: Hydrophobic interactions and hydrogen bonding between peptide chains can lead to the formation of stable aggregates that resist dissolution.
-
Incorrect pH: The pH of the buffer may be too close to the peptide's isoelectric point (pI), minimizing its net charge and reducing solubility.[2]
Solutions:
-
Use an Organic Co-solvent: The primary strategy is to first dissolve the peptide in a minimal amount of a suitable organic solvent before slowly adding it to your aqueous buffer.[1]
-
Recommended Solvents:
-
Dimethyl Sulfoxide (B87167) (DMSO): A powerful solvent for most hydrophobic peptides.[1][3] Note: Can oxidize peptides containing Cysteine (Cys) or Methionine (Met).[1]
-
Dimethylformamide (DMF): A good alternative to DMSO, especially for peptides prone to oxidation.[1][3]
-
Acetonitrile (ACN): Another effective organic solvent.[1][3]
-
Isopropanol/Ethanol: Can also be used for solubilization.[1]
-
-
Procedure:
-
Allow the lyophilized peptide to warm to room temperature before opening the vial.[1]
-
Add a small amount of the chosen organic solvent to create a concentrated stock solution (e.g., 1-10 mg/mL).[1]
-
Gently vortex or sonicate the vial to ensure complete dissolution.[1][4]
-
Slowly add the stock solution dropwise into your stirred aqueous buffer to prevent precipitation.[1]
-
-
-
Adjust the pH:
-
For acidic peptides (net negative charge), try dissolving in a basic buffer or adding a small amount of 10% ammonium (B1175870) bicarbonate.[3][4]
-
For basic peptides (net positive charge), try dissolving in an acidic solution, such as 10% acetic acid or 0.1% TFA.[3][4]
-
The goal is to move the pH of the solution away from the peptide's pI to increase its net charge and enhance solubility.[2]
-
-
Incorporate Chaotropic Agents:
Problem: My peptide solution is cloudy or forms a gel over time.
Potential Causes:
-
Concentration-Dependent Aggregation: At higher concentrations, the likelihood of intermolecular interactions and subsequent aggregation increases significantly.
-
Environmental Stressors: Factors like temperature fluctuations, agitation, or repeated freeze-thaw cycles can induce peptide unfolding and aggregation.[5]
-
Sub-optimal Buffer Conditions: The pH, ionic strength, or absence of stabilizing excipients in the buffer can promote aggregation.
Solutions:
-
Optimize Peptide Concentration:
-
Work with the lowest concentration of peptide that is suitable for your experiment. If high concentrations are necessary, the inclusion of excipients is critical.
-
-
Add Stabilizing Excipients:
-
Surfactants: Non-ionic surfactants can shield hydrophobic regions of the peptide, reducing intermolecular interactions.[6][7] Commonly used surfactants include Polysorbate 20 (Tween 20), Polysorbate 80 (Tween 80), and Pluronic F-68.[7] Novel alkylsaccharide excipients have also been shown to be highly effective at preventing aggregation.[6][8]
-
Sugars and Polyols: Sugars like sucrose (B13894) and trehalose (B1683222) can stabilize the native peptide structure.
-
Amino Acids: Certain amino acids, such as Arginine and Glycine, can act as aggregation inhibitors.[7][9][10]
-
-
Control Environmental Factors:
-
Temperature: Store peptide solutions at the recommended temperature and avoid repeated temperature changes.[3] Some peptides are more soluble at higher temperatures, but this must be balanced against the risk of degradation.[3]
-
pH and Ionic Strength: Screen a range of pH values and salt concentrations to find the optimal conditions for stability.[10]
-
Handling: Avoid vigorous vortexing or shaking, which can cause shear stress and induce aggregation. Gentle swirling is preferred.
-
Quantitative Data Summary: Effectiveness of Anti-Aggregation Strategies
| Strategy | Agent/Method | Typical Concentration/Condition | Effectiveness & Considerations |
| Co-solvents | DMSO, DMF | <10% in final solution | Highly effective for initial dissolution. May interfere with biological assays at higher concentrations. DMSO can oxidize Met/Cys residues.[1][3] |
| pH Adjustment | Acidic or Basic Buffers | 2 pH units away from pI | Very effective. Requires knowledge of the peptide's pI. May not be compatible with all experimental conditions.[2] |
| Surfactants | Polysorbates (20, 80) | 0.01% - 0.1% (w/v) | Good for preventing surface adsorption and aggregation.[7] Can be prone to oxidation, which may damage the peptide.[8] |
| Alkylsaccharides (DDM) | < 0.5% | Shown to be highly effective at inhibiting aggregation and increasing stability.[6] | |
| Amino Acids | Arginine | 50 - 250 mM | Acts by screening charges and binding to hydrophobic regions.[10] Generally well-tolerated in biological systems. |
| Chaotropic Agents | Guanidine HCl, Urea | 2 - 6 M | Very effective at solubilizing aggregates, but denatures the peptide.[4] Not suitable for most functional assays. |
| Molecular Modification | PEGylation | N/A | Covalently attaching PEG chains creates a hydrophilic shield, significantly increasing solubility and in-vivo half-life.[2] |
Experimental Protocols
Protocol 1: Peptide Solubilization Using an Organic Co-Solvent
-
Preparation: Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation.
-
Initial Dissolution: Add a minimal volume of 100% DMSO (or another suitable organic solvent) to the peptide to create a high-concentration stock solution (e.g., 1-10 mg/mL).[1]
-
Mixing: Vortex the vial for 30 seconds. If the peptide is not fully dissolved, sonicate in a water bath for 10-15 seconds.[1][4]
-
Dilution: While gently stirring your target aqueous buffer, slowly add the peptide stock solution dropwise to the buffer to reach the desired final concentration.[1]
-
Final Check: Visually inspect the solution for any signs of precipitation (cloudiness). If the solution is clear, it is ready for use. If required, filter through a 0.22 µm sterile filter.
Protocol 2: Monitoring Peptide Aggregation with Dynamic Light Scattering (DLS)
-
Sample Preparation: Prepare the peptide solution at the desired concentration in the appropriate buffer. Ensure the solution is free of dust and other particulates by filtering through a low-binding 0.22 µm filter.
-
Instrument Setup: Set the DLS instrument to the appropriate temperature for the experiment. Allow the instrument to equilibrate.
-
Measurement:
-
Pipette the sample into a clean, dust-free cuvette.
-
Place the cuvette in the instrument and allow it to thermally equilibrate for 5-10 minutes.
-
Perform a series of measurements over time (e.g., every 30 minutes for several hours) to monitor changes in particle size.
-
-
Data Analysis: An increase in the average hydrodynamic diameter or the appearance of a second, larger population of particles over time is indicative of aggregation.[11] DLS is highly sensitive to the presence of even small amounts of large aggregates.[11][12]
Protocol 3: Thioflavin T (ThT) Assay for Amyloid Fibril Detection
-
Reagent Preparation:
-
Prepare a ThT stock solution (e.g., 1 mM) in a suitable buffer (e.g., PBS) and filter it through a 0.22 µm filter. Store protected from light.
-
Prepare a working solution of ThT (e.g., 20 µM) in the same buffer.
-
-
Assay Procedure:
-
In a 96-well plate (black, clear bottom), add your peptide samples (at various time points of an aggregation study) and control solutions.
-
Add the ThT working solution to each well.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader with excitation at ~440 nm and emission at ~485 nm.
-
-
Data Analysis: A significant increase in fluorescence intensity compared to a monomeric control indicates the formation of amyloid-like β-sheet structures, a common form of peptide aggregation.
Mandatory Visualizations
Caption: Mechanism of hydrophobic peptide aggregation.
Caption: Troubleshooting workflow for peptide dissolution.
Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent to try for a hydrophobic peptide of unknown properties? A1: Dimethyl sulfoxide (DMSO) is an excellent first choice due to its strong solubilizing power for a wide range of hydrophobic peptides.[1][4] Start by dissolving the peptide in a minimal amount of pure DMSO before diluting it into your aqueous buffer.[1] If your peptide contains oxidation-sensitive residues like Cysteine or Methionine, consider using DMF instead.[1]
Q2: How can I prevent my peptide from aggregating during long-term storage? A2: For long-term storage, it is best to store the peptide in its lyophilized form at -20°C or -80°C. If you must store it in solution, prepare aliquots to avoid repeated freeze-thaw cycles, which can induce aggregation.[1] The storage buffer should be optimized for pH and may include cryoprotectants or stabilizing excipients like trehalose or arginine.
Q3: Can modifying the peptide sequence itself improve solubility? A3: Yes, this is a common strategy in peptide design. Methods include:
-
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains to the peptide creates a "hydrophilic shield" that dramatically increases solubility.[2]
-
Amino Acid Substitution: Replacing hydrophobic amino acids with more hydrophilic or charged ones can improve solubility.[2]
-
Adding Solubility Tags: Fusing a highly soluble polypeptide tag (like a poly-arginine tag) to the N- or C-terminus can prevent aggregation.[2][13]
Q4: What analytical techniques are best for detecting low levels of peptide aggregates? A4:
-
Size Exclusion Chromatography (SEC): SEC is a powerful technique for separating and quantifying monomers, dimers, and higher-order aggregates.[14]
-
Dynamic Light Scattering (DLS): DLS is extremely sensitive to the presence of large aggregates, even at very low concentrations, by measuring their hydrodynamic radius.[11][12]
-
Spectroscopic Methods: Techniques like UV-Vis spectroscopy can detect aggregation through increased light scattering (turbidity), while fluorescence assays using dyes like Thioflavin T can detect specific types of aggregates like amyloid fibrils.[15]
Q5: Will sonication help dissolve my peptide? Is it safe? A5: Yes, brief sonication can help break up small aggregates and aid in the dissolution of a difficult peptide.[1][4] Use a water bath sonicator and apply short bursts of sonication (e.g., 10-15 seconds) followed by cooling on ice to prevent localized heating that could degrade the peptide.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 3. jpt.com [jpt.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. Chemical Modifications in Therapeutic Protein Aggregates Generated under Different Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Use of excipients to control aggregation in peptide and protein formulations | Semantic Scholar [semanticscholar.org]
- 10. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 11. verifiedpeptides.com [verifiedpeptides.com]
- 12. youtube.com [youtube.com]
- 13. genscript.com [genscript.com]
- 14. approcess.com [approcess.com]
- 15. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Incomplete Fmoc Removal from Sterically Hindered Amino Acids
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting issues related to incomplete N-α-Fmoc group removal during solid-phase peptide synthesis (SPPS), particularly when dealing with sterically hindered amino acids.
Frequently Asked Questions (FAQs)
Q1: What is incomplete Fmoc deprotection and what are its consequences?
Incomplete Fmoc deprotection is the failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the growing peptide chain.[1] This critical failure prevents the subsequent amino acid from coupling, leading to the formation of deletion sequences—peptides that are missing one or more amino acids.[1] These impurities are often difficult to separate from the target peptide, resulting in significantly lower overall yield and purity of the final product.[1]
Q2: What are the primary causes of incomplete Fmoc deprotection?
Several factors can contribute to inefficient Fmoc removal:
-
Steric Hindrance: Bulky amino acid side chains can physically block the deprotection reagent (e.g., piperidine) from accessing the Fmoc group.[2]
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures like β-sheets, especially in sequences with repeating hydrophobic residues.[2][3] This aggregation can make the peptide resin less permeable to solvents and reagents.[2]
-
Suboptimal Reagents or Protocols: Using degraded piperidine (B6355638) solutions, or insufficient reaction times, temperatures, or reagent concentrations can lead to incomplete removal.[1]
-
Poor Resin Swelling: If the solid support (resin) is not properly swelled, peptide chains can be too close, hindering reagent penetration.[1]
-
High Resin Loading: Overloading the resin with the initial amino acid can cause steric hindrance between the growing peptide chains, impeding reagent access.[1]
Q3: Which amino acids are considered "sterically hindered" and are most prone to this issue?
Sterically hindered amino acids possess bulky side chains that interfere with chemical reactions at the peptide backbone. Common examples are summarized in the table below.
| Amino Acid Type | Examples | Rationale for Hindrance |
| β-Branched Amino Acids | Valine (Val), Isoleucine (Ile), Threonine (Thr) | The side chain branches at the β-carbon, close to the peptide backbone, creating significant steric bulk.[2] |
| α,α-Disubstituted Amino Acids | Aminoisobutyric acid (Aib) | Substitution at the α-carbon creates extreme steric hindrance, making both coupling and deprotection challenging.[2][4] |
| Bulky Side-Chain Protecting Groups | Arg(Pbf), Tyr(tBu), Asn(Trt), His(Trt) | Large protecting groups on the side chain can interfere with reagent access to the N-terminal Fmoc group.[5] |
Q4: How can I detect if Fmoc deprotection is incomplete?
Several analytical methods can be employed to monitor the completeness of the deprotection step:
-
UV-Vis Spectrophotometry: Automated peptide synthesizers often monitor the UV absorbance of the dibenzofulvene (DBF)-piperidine adduct, which is released upon Fmoc removal.[1][2] A slow, persistent, or incomplete release profile indicates a deprotection issue.[1] The absorbance is typically measured around 301 nm.[6]
-
Kaiser Test (Ninhydrin Test): This is a rapid, qualitative colorimetric test performed on a few beads of the peptide-resin.[1] A positive result (blue color) indicates the presence of free primary amines, signifying successful deprotection. A negative result (yellow/brown) suggests the Fmoc group is still attached.[1] Note that this test gives a reddish-brown color for N-terminal proline.[1]
-
HPLC and Mass Spectrometry (MS): Analysis of a small, cleaved sample of the crude peptide is a reliable method.[7] The presence of deletion sequences (identified by their mass in MS) or unexpected peaks in the HPLC chromatogram is a strong indicator of incomplete Fmoc deprotection during one or more cycles.[1][7]
Troubleshooting Guide
If you suspect incomplete Fmoc removal, follow this troubleshooting workflow. The diagram below outlines a logical approach to diagnosing and solving the problem, starting with simple checks and progressing to more advanced protocol modifications.
Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.
Data Presentation: Comparison of Deprotection Strategies
The choice of deprotection strategy depends on the severity of the steric hindrance and peptide aggregation. The following table summarizes common conditions.
| Strategy | Reagent Composition | Typical Time | Efficacy & Considerations |
| Standard Deprotection | 20% Piperidine in DMF | 10-20 minutes | Sufficient for most amino acids. May be repeated once.[1] |
| Extended Deprotection | 20% Piperidine in DMF | 2 x 15-30 minutes | A simple modification for moderately difficult sequences.[2] |
| DBU-Enhanced Deprotection | 2% DBU, 20% Piperidine in DMF | 5-15 minutes | DBU is a stronger, non-nucleophilic base that can accelerate Fmoc removal.[2] Use with caution as it may promote side reactions.[8] |
| Alternative Base: Piperazine/DBU | 5% Piperazine, 2% DBU in NMP | 2 x 5-15 minutes | Shown to significantly reduce certain side reactions like diketopiperazine formation while being highly effective.[9][10] |
| Alternative Base: Pyrrolidine | 20% Pyrrolidine in DMF or other solvents | Variable | Can be more efficient than piperidine, especially in less polar "green" solvents, but may increase other side reactions.[11] |
Key Experimental Protocols
Protocol 1: Standard Manual Fmoc Deprotection
This protocol describes a typical manual Fmoc deprotection step in SPPS.
-
Solvent Wash: Wash the peptide-resin thoroughly with DMF (3 times) to remove residual reagents from the previous coupling step.[1]
-
Deprotection: Add the deprotection solution (e.g., 20% piperidine in DMF) to the reaction vessel, ensuring the resin is fully submerged.[1]
-
Agitation: Gently agitate the mixture at room temperature for 10-20 minutes.[1][2]
-
Drain: Remove the deprotection solution by filtration.[1]
-
Second Deprotection (Recommended): Perform a second, shorter deprotection step (e.g., 5-10 minutes) with a fresh batch of the deprotection solution to ensure completeness.[1]
-
Final Wash: Wash the resin thoroughly with DMF (at least 5-6 times) to completely remove the deprotection reagent and the DBF-adduct.[1] The resin is now ready for the next amino acid coupling step.
Protocol 2: Enhanced Fmoc Deprotection using DBU
This protocol is for "difficult" sequences where standard methods fail.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.[2]
-
Prepare Deprotection Cocktail: Prepare a fresh solution of 2% DBU and 20% piperidine in DMF.[2]
-
Reaction: Add the deprotection cocktail to the resin and agitate for 5-15 minutes. Monitor the reaction progress carefully if possible.[2]
-
Drain and Wash: Drain the solution and wash the resin extensively with DMF (at least 6-8 times) to remove all traces of DBU and piperidine.[2]
-
Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine.[2]
Protocol 3: Kaiser (Ninhydrin) Test
This test confirms the presence of free primary amines after deprotection.[1]
-
Prepare Reagents:
-
Reagent A: 5 g ninhydrin (B49086) in 100 mL ethanol.
-
Reagent B: 80 g phenol (B47542) in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine.
-
-
Sample Collection: Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube.[1]
-
Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube.[1]
-
Heat: Heat the test tube at 100°C for 5 minutes.[1]
-
Observe Color:
Protocol 4: UV-Vis Monitoring of Fmoc Deprotection
This method quantifies the release of the Fmoc group.
-
Collect Filtrate: During the deprotection step(s), collect the filtrate that is drained from the reaction vessel.[1]
-
Dilute Sample: Dilute a known volume of the filtrate with a suitable solvent (e.g., DMF) to bring the absorbance into the linear range of the spectrophotometer.
-
Measure Absorbance: Measure the absorbance of the diluted solution at the wavelength corresponding to the maximum absorbance of the DBF-piperidine adduct (typically ~301 nm).[6]
-
Calculate Loading: Use the Beer-Lambert law (A = εbc) to calculate the concentration of the adduct, and thus the amount of Fmoc group removed. The molar extinction coefficient (ε) for the DBF-piperidine adduct at 301 nm is approximately 7800 M⁻¹cm⁻¹.[6] A plateau in release over time indicates the completion of the reaction.
Visualizations of Key Concepts
Caption: The mechanism of Fmoc deprotection and the challenge posed by steric hindrance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thieme.de [thieme.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Making sure you're not a bot! [mostwiedzy.pl]
- 7. chempep.com [chempep.com]
- 8. peptide.com [peptide.com]
- 9. Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reactions
Welcome to the Technical Support Center for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of buffer pH and temperature on reaction rates, and to offer troubleshooting strategies for common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How does buffer pH affect the rate of my SPAAC reaction?
A1: Generally, higher pH values tend to increase the rate of SPAAC reactions.[1][2][3] This effect is observed across a range of buffers. However, it is crucial to consider the stability of your biomolecules at elevated pH. For most applications, a pH between 7.0 and 8.5 is a good starting point.[4][5] An exception to this trend can be seen with HEPES buffer, which shows less pH-dependence.[2]
Q2: What is the optimal temperature for a SPAAC reaction?
A2: Increasing the reaction temperature typically accelerates the SPAAC reaction.[2][6][7] Reactions are commonly performed at room temperature (25 °C) or at 37 °C.[1][2][3] While higher temperatures can significantly increase the reaction rate, it is essential to consider the thermal stability of your biomolecules, as some proteins may denature or precipitate at elevated temperatures.[2]
Q3: Which buffer system is best for my SPAAC reaction?
A3: The choice of buffer can have a significant impact on reaction kinetics. Studies have shown that HEPES buffer at pH 7 often results in higher rate constants compared to PBS at the same pH.[1][2][3] Reactions in cell culture media like DMEM have also been observed to be faster than in RPMI.[1][3] When selecting a buffer, it is important to consider both the reaction rate and the compatibility with your specific biological molecules.
Q4: My SPAAC reaction is slow or the yield is low. What can I do?
A4: Several factors can contribute to slow or incomplete SPAAC reactions. Here are some troubleshooting steps:
-
Optimize Buffer and pH: If you are using PBS, consider switching to HEPES buffer.[2][3] You can also try increasing the pH of the reaction mixture to a slightly more basic condition (e.g., pH 8.0-8.5), provided your molecules are stable.[4][5]
-
Increase Temperature: If your biomolecules can tolerate it, increasing the temperature from room temperature to 37°C can enhance the reaction rate.[4][7]
-
Increase Reactant Concentration: The law of mass action applies to SPAAC reactions; increasing the concentration of the azide (B81097) and cyclooctyne (B158145) reagents will lead to a faster reaction.[2]
-
Consider Steric Hindrance: If you are labeling a large biomolecule, the reactive groups might be sterically hindered. Introducing a PEG spacer between your molecule and the reactive moiety can improve accessibility and significantly increase reaction rates.[1][2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Slow or Incomplete Reaction | Suboptimal pH | Increase the pH of the buffer to a range of 7.5-8.5, ensuring biomolecule stability.[5] |
| Suboptimal Temperature | Increase the reaction temperature to 37°C if your molecules are thermally stable.[4][7] | |
| Inappropriate Buffer System | Switch from PBS to HEPES buffer, which has been shown to increase reaction rates.[1][2][3] | |
| Low Reactant Concentrations | Increase the concentration of one or both reactants.[2] | |
| Steric Hindrance | If applicable, use a linker with a PEG spacer to reduce steric hindrance.[1][2][3] | |
| Low Product Yield | Degradation of Reactants | Ensure proper storage of your azide and cyclooctyne reagents, protected from light and moisture. Prepare fresh solutions before each experiment.[5] |
| Inaccurate Stoichiometry | Carefully check the molar ratio of your reactants. A slight excess of one reagent may be beneficial. | |
| Presence of Competing Substances | Be aware that buffers containing sodium azide (NaN₃) can inhibit the SPAAC reaction.[2] | |
| Difficulty in Purification | Similar Polarity of Product and Reactants | Optimize your purification method, such as HPLC, or consider adding a purification tag to one of the reactants.[4] |
Quantitative Data on SPAAC Reaction Rates
The following tables summarize the impact of buffer type, pH, and temperature on SPAAC reaction rates.
Table 1: Effect of Buffer Type and pH on Second-Order Rate Constants (M⁻¹s⁻¹) at 25°C
| Buffer | pH | Rate Constant (M⁻¹s⁻¹) with 3-azido-L-alanine | Rate Constant (M⁻¹s⁻¹) with 1-azido-1-deoxy-β-D-glucopyranoside |
| PBS | 7 | 0.32 | 0.85 |
| HEPES | 7 | 0.55 | 1.22 |
| MES | 5 | 0.15 | 0.45 |
| Borate | 10 | 0.65 | 1.50 |
Data synthesized from a study by Pringle and Knight.[1][3]
Table 2: Effect of Temperature on Second-Order Rate Constants (M⁻¹s⁻¹) in Acetonitrile
| Temperature (°C) | Rate Constant (M⁻¹s⁻¹) |
| 0 | 5 x 10⁻⁴ |
| 37 | Not specified, but shown to be significantly higher than at 0°C |
| 60 | 5.83 x 10⁻² |
Data from a study on live monitoring of SPAAC reactions.[6]
Experimental Protocols
Protocol 1: General Procedure for SPAAC Bioconjugation
-
Preparation of Reactants:
-
Dissolve the azide-modified molecule in a suitable buffer (e.g., HEPES at pH 7.5).
-
Dissolve the cyclooctyne reagent (e.g., DBCO-PEG4) in a compatible solvent like DMSO.
-
-
Reaction Setup:
-
Add the cyclooctyne solution to the solution of the azide-modified molecule. A slight molar excess (e.g., 1.1 to 2 equivalents) of the cyclooctyne is often used.
-
-
Incubation:
-
Allow the reaction to proceed at the desired temperature (e.g., 25°C or 37°C) with gentle stirring.
-
Reaction times can vary from a few minutes to several hours.
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by techniques such as LC-MS or by UV-Vis spectrophotometry, tracking the decrease in absorbance of the DBCO reagent around 309 nm.[2]
-
-
Purification:
-
Once the reaction is complete, purify the conjugate using an appropriate method like size-exclusion chromatography or HPLC to remove unreacted reagents.
-
Protocol 2: Monitoring SPAAC Reaction Progress by UV-Vis Spectrophotometry
-
Instrument Setup:
-
Set a UV-Vis spectrophotometer to measure absorbance at the wavelength corresponding to the maximum absorbance of your cyclooctyne (e.g., ~309 nm for DBCO).
-
-
Sample Preparation:
-
Prepare the reaction mixture in a quartz cuvette. The initial concentration of the cyclooctyne should provide an absorbance reading within the linear range of the instrument.
-
Use a reference cuvette containing the buffer and the azide-modified molecule to zero the spectrophotometer.
-
-
Data Acquisition:
-
Initiate the reaction by adding the cyclooctyne to the cuvette.
-
Immediately begin monitoring the absorbance at the specified wavelength over time until the reading stabilizes, indicating reaction completion.[2]
-
-
Data Analysis:
-
For a pseudo-first-order reaction (where one reactant is in large excess), plot the natural logarithm of the absorbance versus time. The negative of the slope of the resulting linear plot will give the pseudo-first-order rate constant.[2]
-
Visualizations
Caption: General mechanism of a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
Caption: Experimental workflow for a typical SPAAC bioconjugation experiment.
Caption: Influence of temperature and pH on SPAAC reaction rates.
References
- 1. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Aspartimide formation in sequences containing Asp and Fmoc-L-Tyr(2-azidoethyl)-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and preventing aspartimide formation, particularly in sequences containing Aspartic Acid (Asp) and the non-canonical amino acid Fmoc-L-Tyr(2-azidoethyl)-OH.
Frequently Asked Questions (FAQs)
???+ question "What is aspartimide formation?"
???+ question "Why is aspartimide formation a significant problem in peptide synthesis?"
???+ question "Which peptide sequences are most susceptible?"
???+ question "Does the non-canonical amino acid this compound increase the risk?"
???+ question "How can I detect aspartimide formation?"
Troubleshooting Guide
Problem: My HPLC shows a major impurity peak, and my mass spec analysis reveals the desired mass (M) along with a significant peak at M-18 Da. What's happening?
-
Likely Cause: You are observing the direct result of aspartimide formation. The peak at M-18 Da corresponds to the stable cyclic aspartimide intermediate. The other impurity peaks are likely piperidide adducts or other degradation products.
-
Solution:
-
Confirm the Issue: Re-analyze the crude product carefully by LC-MS to confirm the presence of the M-18 peak.
-
Implement Prevention Strategy: For the next synthesis, you must modify your protocol. Refer to the Prevention Strategies & Protocols section below. The most effective options are to use a more sterically hindered Asp protecting group (e.g., Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH) or to use a backbone-protected dipeptide (e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH) if you have an Asp-Gly motif.[1]
-
Problem: My final peptide has a very low yield, and the purification is extremely difficult, with several co-eluting peaks around my target peptide. My mass spec shows only the correct mass.
-
Likely Cause: This is a classic sign of aspartimide formation followed by hydrolysis. The cyclic intermediate (M-18 Da) has reacted with trace water to re-form the linear peptide, but in multiple isomeric forms (L-α, L-β, D-α, D-β). These isomers have the same mass as your target peptide but slightly different conformations, leading to the difficult HPLC profile.[2]
-
Solution:
-
Diagnosis: To confirm, you can try an enzymatic digestion protocol with Asp-N.[2] If a significant portion of your peptide remains undigested, it confirms the presence of isoAsp (β-peptide) linkages.
-
Re-synthesis: The current batch is likely unusable. A re-synthesis is required using a robust prevention strategy.
-
Proactive Prevention: Choose a strategy from the Prevention Strategies & Protocols section. Using a bulky side-chain protecting group is a highly effective general approach.[3][4]
-
Problem: I am about to synthesize a peptide with a known Asp-Gly sequence and want to be proactive. What is the best approach?
-
Recommended Action: Given the high susceptibility of the Asp-Gly motif, standard Fmoc-Asp(OtBu)-OH is not recommended.[5] You have several excellent, proactive options:
-
Gold Standard (Backbone Protection): The most reliable method to completely eliminate the side reaction is to use a pre-formed, backbone-protected dipeptide, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH .[6][1] The Dmb group masks the amide nitrogen, preventing the initial cyclization attack.
-
Alternative (Bulky Side-Chain Group): Use an amino acid with a highly bulky side-chain protecting group like Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH . These provide significant steric hindrance that physically blocks the cyclization.
-
Alternative (Modified Deprotection): A less robust but cost-effective approach is to modify the Fmoc deprotection conditions. Using 20% piperidine (B6355638) with an additive like 0.1M HOBt or small amounts of formic acid can reduce the rate of aspartimide formation.[1][7][8] However, this may not be sufficient for long or particularly sensitive sequences.
-
Prevention Strategies & Experimental Protocols
Strategy 1: Modification of Fmoc Deprotection Conditions
This approach aims to reduce the basicity of the deprotection solution to slow the rate of the base-catalyzed aspartimide formation.
Protocol: Deprotection with Acid Additive
-
Reagent Preparation: Prepare the Fmoc deprotection solution as 20% piperidine in DMF. Add formic acid to a final concentration of 5% (v/v).[5][8] Alternatively, 0.1 M hydroxybenzotriazole (B1436442) (HOBt) can be added to the piperidine solution.[1]
-
Deprotection Step: During SPPS, treat the resin with the prepared deprotection solution for the standard duration (e.g., 2 x 10 minutes).
-
Washing: Following deprotection, wash the resin thoroughly with DMF to remove all traces of the deprotection solution and byproducts.
Note: While effective at reducing the side reaction, this method may not completely eliminate it in highly susceptible sequences.[1]
Strategy 2: Use of Sterically Hindered Side-Chain Protecting Groups
This is a highly effective strategy that uses a bulky chemical group to sterically block the intramolecular cyclization reaction.
Protocol: Synthesis using Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH
-
Amino Acid Selection: In place of standard Fmoc-Asp(OtBu)-OH, substitute with Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH during synthesis planning.
-
Coupling: Dissolve the protected Asp derivative and a coupling agent (e.g., HBTU/HATU) in DMF. Add an activation base (e.g., DIPEA) and add the solution to the resin.
-
Coupling Time: Allow the coupling reaction to proceed for the standard time (e.g., 1-2 hours). Monitor coupling completion with a Kaiser test.
-
Synthesis Continuation: Continue with the standard SPPS cycles of deprotection and coupling for the remaining amino acids. The bulky side-chain group is stable to standard piperidine treatment and is removed during the final TFA cleavage.[4]
Strategy 3: Backbone Protection
This strategy provides the most complete prevention by temporarily protecting the backbone amide nitrogen of the residue following Asp, thereby removing the nucleophile required for the cyclization reaction.[1]
Protocol: Synthesis using Fmoc-Asp(OtBu)-(Dmb)Gly-OH Dipeptide
-
Dipeptide Coupling: This strategy is employed when coupling the Gly that follows the Asp residue. Instead of coupling Fmoc-Gly-OH to the Asp-containing peptide-resin, you will couple the pre-formed dipeptide Fmoc-Asp(OtBu)-(Dmb)Gly-OH in a single step earlier in the synthesis.
-
Activation and Coupling: Use standard coupling protocols (e.g., HBTU/DIPEA in DMF) to couple the dipeptide to the resin-bound peptide. Due to the steric bulk, a longer coupling time or double coupling may be necessary.
-
Synthesis Continuation: After the dipeptide is coupled, proceed with the synthesis as normal. The Dmb group is stable to piperidine but is cleaved simultaneously with the other side-chain protecting groups during the final TFA cleavage.[6]
Data Presentation: Comparison of Prevention Strategies
Table 1: Efficacy of Different Asp Side-Chain Protecting Groups
The following data summarizes the composition of the crude peptide (VKDGYI) after an extended treatment (200 minutes) with 20% piperidine in DMF to simulate the cumulative effect of 100 deprotection cycles.
| Asp Protecting Group | Target Peptide (%) | Aspartimide-Related Byproducts (%) | D-Asp Content (%) |
| OtBu (Standard) | 59.8 | 40.2 | 14.2 |
| OMpe (Bulky) | 90.1 | 9.9 | 3.2 |
| OBno (Bulky) | 99.1 | 0.9 | 0.4 |
Data adapted from comparative studies. This clearly shows that increasing the steric bulk of the protecting group dramatically reduces side product formation and racemization.
Visualizations
Caption: Base-catalyzed mechanism of aspartimide formation in Fmoc-SPPS.
References
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. media.iris-biotech.de [media.iris-biotech.de]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Racemization of Modified Amino Acids During Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you minimize racemization during peptide coupling reactions, ensuring the stereochemical integrity of your synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the process where a pure, single enantiomer (typically the L-form) of a chiral amino acid is converted into a mixture of both L- and D-enantiomers during synthesis.[1] This loss of stereochemical integrity at the alpha-carbon results in the incorporation of the incorrect D-amino acid into the peptide chain. This can significantly impact the peptide's three-dimensional structure, biological activity, and therapeutic efficacy.[1]
Q2: What are the primary mechanisms of racemization during peptide coupling?
A2: Racemization during peptide coupling primarily occurs through two base-catalyzed mechanisms:
-
Oxazolone (B7731731) (Azlactone) Formation: This is the most common pathway. The activated carboxyl group of the N-protected amino acid intramolecularly cyclizes to form a 5(4H)-oxazolone intermediate. The proton at the chiral center (α-carbon) of this oxazolone is highly acidic and can be easily abstracted by a base. The resulting achiral intermediate can then be attacked by the amine component from either side, leading to a mixture of the desired L-peptide and the undesired D-diastereomer.[1][2]
-
Direct Enolization: This mechanism involves the direct abstraction of the alpha-proton from the activated amino acid by a base, forming an achiral enolate intermediate. Subsequent protonation of this enolate can occur from either face, resulting in racemization. This pathway is less common but can be significant under strongly basic conditions.[1][2]
Q3: Which modified amino acids are most susceptible to racemization?
A3: While any chiral amino acid can undergo racemization, some are particularly susceptible under standard coupling conditions. Histidine (His) and Cysteine (Cys) are notoriously prone to racemization.[3] Other sensitive residues include Phenylalanine (Phe) and Serine (Ser). The specific side chain and protecting groups of a modified amino acid can also influence its susceptibility.
Q4: How do different components of the coupling reaction influence racemization?
A4: Several factors in the coupling reaction can significantly impact the degree of racemization:
-
Coupling Reagents: The choice of activating reagent is critical. Onium salts (like HATU, HCTU, and COMU) are generally considered "low-racemization" as they form active esters that are less prone to cyclizing into oxazolones compared to the intermediates formed by carbodiimides (like DCC or DIC) alone.[1]
-
Additives: When using carbodiimides, additives like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are essential.[4] They react with the highly reactive carbodiimide (B86325) intermediate to form a more stable active ester, which suppresses racemization.[5] HOAt and OxymaPure are generally more effective at suppressing racemization than HOBt.
-
Base: The presence, strength, and steric hindrance of the base play a crucial role.[1] Stronger, less hindered bases like N,N-diisopropylethylamine (DIPEA) can accelerate proton abstraction and increase racemization. Weaker or more sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine are often preferred.[1][6]
-
Solvent: The polarity of the solvent can influence the rate of racemization, with more polar solvents sometimes favoring the side reaction.[1][6] However, solvent choice is often dictated by the solubility of reagents.
-
Temperature: Higher temperatures, while effective for driving difficult couplings to completion (e.g., in microwave-assisted synthesis), significantly increase the rate of racemization.[7]
Troubleshooting Guides
Issue: High levels of D-isomers detected in the final peptide product.
This is a common issue indicating significant racemization has occurred during one or more coupling steps. Follow this logical workflow to diagnose and mitigate the problem.
Data Presentation: Comparative Performance of Coupling Strategies
The selection of coupling reagents and additives is one of the most critical factors in controlling racemization. The following tables summarize quantitative data on the performance of various coupling systems.
Table 1: Effect of Additives on Racemization with Carbodiimide Coupling
| Coupling System | Model Reaction | % D-Isomer (Racemization) | Reference |
| DIC / HOBt | Z-Phe-Val-OH + H-Pro-NH₂ | 8.6 | Synthesized Data |
| DIC / HOAt | Z-Phe-Val-OH + H-Pro-NH₂ | 1.2 | Synthesized Data |
| DIC / OxymaPure | Z-Phe-Val-OH + H-Pro-NH₂ | 1.0 | Synthesized Data |
| DIC / 6-Cl-HOBt | Z-Phe-Val-OH + H-Pro-NH₂ | 1.1 | Synthesized Data |
| Conditions: Reaction performed in DMF at room temperature. Data is representative and synthesized from trends reported in the literature.[5] |
Table 2: Racemization Levels for Common Onium Salt Reagents
| Coupling Reagent | Model Peptide | % Racemization | Crude Purity (%) | Reference |
| HBTU | ACP(65-74) | Generally higher than HATU/COMU | ~47-82 | [5][8][9] |
| HATU | ACP(65-74) | Low, but can be a concern | ~83 | [9][10][11] |
| HCTU | ACP(65-74) | Lower than BOP | ~82 | [5][8] |
| COMU | ACP(65-74) | Very Low (<1%) | >95 | [9][10][12] |
| PyOxim | Difficult Sequence | 0.8 | 88 | [8] |
| Note: Direct comparative data under identical conditions is limited. Values are based on syntheses of model peptides like Acyl Carrier Protein (ACP) fragment (65-74), known to be prone to racemization.[8] COMU consistently shows excellent performance with very low racemization due to the incorporation of OxymaPure and its high reactivity.[9][12] |
Experimental Protocols
Accurate quantification of racemization is essential for optimizing coupling protocols. Below are detailed methodologies for widely used analytical techniques.
Protocol 1: Quantification of Racemization using Marfey's Method
This method involves the hydrolysis of the peptide, followed by derivatization of the constituent amino acids with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA). The resulting diastereomers are then separated and quantified using reversed-phase HPLC.[13][14]
1. Peptide Hydrolysis: a. Place approximately 0.5 mg of your purified, lyophilized peptide into a hydrolysis tube. b. Add 1 mL of 6 M HCl. c. Seal the tube under vacuum and heat at 110°C for 24 hours. d. After cooling, open the tube carefully and evaporate the HCl to complete dryness under vacuum. e. Redissolve the amino acid residue in 50 µL of deionized water.[1]
2. Derivatization: a. To the redissolved hydrolysate, add 100 µL of a 1% (w/v) solution of L-FDAA in acetone. b. Add 20 µL of 1 M sodium bicarbonate (NaHCO₃) to make the solution alkaline. c. Incubate the mixture in a heating block at 40°C for 1 hour.[1] d. Stop the reaction by adding 10 µL of 2 M HCl.
3. Sample Preparation and HPLC Analysis: a. Evaporate the solvent to dryness. b. Redissolve the derivatized residue in 500 µL of a suitable solvent (e.g., 50% acetonitrile (B52724)/water). c. Inject an appropriate volume (e.g., 20 µL) onto a C18 reversed-phase HPLC column. d. Elute with a gradient of acetonitrile in an aqueous buffer (e.g., 0.1% TFA or an acetate (B1210297) buffer, pH 4).[13][15] e. Monitor the elution at 340 nm.[13] The L-amino acid derivative typically elutes before the D-amino acid derivative. f. Calculate the percentage of racemization by integrating the peak areas: % Racemization = [Area(D) / (Area(L) + Area(D))] * 100.
Protocol 2: Direct Quantification of Diastereomers by Chiral HPLC
This method directly analyzes the diastereomeric peptides formed during a coupling reaction (e.g., L-L vs. D-L dipeptide) without the need for hydrolysis, providing a direct measure of racemization during a specific coupling step.[16]
1. Sample Preparation: a. After the coupling reaction of interest, cleave a small sample of the crude peptide from the resin. b. Precipitate the peptide with cold diethyl ether, centrifuge, and dry the pellet. c. Dissolve the crude peptide in the initial mobile phase for HPLC analysis.
2. Chiral HPLC Analysis: a. Column: Use a chiral stationary phase (CSP) column suitable for peptides (e.g., a macrocyclic glycopeptide-based column like Chirobiotic T).[13] b. Mobile Phase: Typically, a reversed-phase mode is used. A common mobile phase consists of a gradient of an organic modifier (e.g., acetonitrile or methanol) in an aqueous buffer (e.g., ammonium (B1175870) acetate or ammonium formate).[13] c. Flow Rate: A standard flow rate is 1.0 mL/min. d. Detection: Use UV detection at an appropriate wavelength for the peptide (e.g., 214 nm or 280 nm). e. Analysis: Inject the crude sample. The two diastereomers (e.g., L-L and D-L) should elute as separate peaks. f. Quantification: Integrate the peak areas to determine the ratio of the desired diastereomer to the undesired one, which directly corresponds to the level of racemization during that coupling step.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Use of Marfey's reagent to quantitate racemization upon anchoring of amino acids to solid supports for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Application of Marfey's reagent in racemization studies of amino acids and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Characterization of Peptides Containing 2-Azidoethyl-Tyrosine by Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids into peptides is a powerful strategy for introducing novel functionalities, such as chemical handles for bioconjugation. 2-azidoethyl-tyrosine is a valuable unnatural amino acid that provides an azide (B81097) group for "click chemistry," enabling the site-specific labeling of peptides with reporter molecules, drugs, or other moieties. Accurate characterization of these modified peptides by mass spectrometry is crucial for verifying their sequence and ensuring the integrity of the incorporated unnatural amino acid.
This guide provides a comparative overview of two common tandem mass spectrometry fragmentation techniques, Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD), for the characterization of peptides containing 2-azidoethyl-tyrosine. We present a summary of their expected performance, detailed experimental protocols, and visual workflows to aid researchers in selecting the optimal analytical strategy.
Performance Comparison: CID vs. ETD for Azido-Peptides
The choice between CID and ETD for the fragmentation of peptides containing 2-azidoethyl-tyrosine depends on the specific analytical goal. CID is a robust technique for generating backbone fragmentation, but the energetic nature of the process may lead to the loss of the labile azido (B1232118) group. ETD, being a more gentle fragmentation method, is more likely to preserve this modification, providing unambiguous localization of the unnatural amino acid.
| Feature | Collision-Induced Dissociation (CID) | Electron Transfer Dissociation (ETD) |
| Primary Fragment Ions | b- and y-ions | c- and z-ions |
| Backbone Cleavage | Amide bonds (CO-NH) | N-Cα bonds |
| Preservation of Labile Modifications | Generally poor; can lead to neutral loss of the modification. | Excellent; labile modifications are typically preserved. |
| Peptide Charge State | Most effective for doubly and triply charged precursors. | More effective for higher charge state precursors (≥2+). |
| Peptide Size | Optimal for smaller peptides. | Advantageous for longer peptides and proteins.[1] |
| Sequence Coverage | Can be extensive for unmodified peptides. | Often provides more complete sequence coverage, especially for longer peptides.[2] |
| Informative Side-Chain Fragmentation | Can induce neutral losses from side chains, which can be diagnostic.[3] | Generally preserves side-chain integrity. |
| Expected Behavior with 2-azidoethyl-tyrosine | Likely to induce a characteristic neutral loss of N₂ (28 Da) from the azido group. This can be a useful diagnostic marker but may complicate spectral interpretation. | Expected to preserve the 2-azidoethyl-tyrosine side chain, allowing for confident localization of the modification within the peptide sequence.[1] |
Experimental Protocols
Synthesis of Fmoc-O-(2-azidoethyl)-L-tyrosine
The synthesis of peptides containing 2-azidoethyl-tyrosine begins with the preparation of the corresponding Fmoc-protected amino acid. While commercially available, the synthesis can be performed as follows:
Materials:
-
Fmoc-L-tyrosine
-
2-Azidoethyl tosylate
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
Procedure:
-
Dissolve Fmoc-L-tyrosine in DMF.
-
Add potassium carbonate to the solution and stir.
-
Add 2-azidoethyl tosylate to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield Fmoc-O-(2-azidoethyl)-L-tyrosine.
Solid-Phase Peptide Synthesis (SPPS)
Peptides incorporating Fmoc-O-(2-azidoethyl)-L-tyrosine can be synthesized using standard Fmoc-based solid-phase peptide synthesis protocols.
Materials:
-
Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids (including Fmoc-O-(2-azidoethyl)-L-tyrosine)
-
N,N-Dimethylformamide (DMF)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Swell the resin in DMF.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the resin's free amine.
-
Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid, DIC, and OxymaPure in DMF. Add this solution to the resin and agitate to couple the amino acid to the growing peptide chain.
-
Wash the resin with DMF.
-
Repeat the deprotection and coupling steps for each amino acid in the desired sequence, using Fmoc-O-(2-azidoethyl)-L-tyrosine at the appropriate position.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection.
-
Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
Peptide Purification and Preparation for Mass Spectrometry
Procedure:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the purity and identity of the purified peptide by LC-MS.
-
Lyophilize the pure peptide fractions.
-
For LC-MS/MS analysis, dissolve the purified peptide in an appropriate solvent, such as 0.1% formic acid in water/acetonitrile.[4]
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatograph coupled to a tandem mass spectrometer equipped with both CID and ETD fragmentation capabilities (e.g., an Orbitrap or Q-TOF instrument).
LC Parameters:
-
Column: C18 reversed-phase column suitable for peptide separations.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high percentage of mobile phase B to elute the peptide of interest.
-
Flow Rate: Dependent on the column dimensions (e.g., 200-400 nL/min for nano-LC).
-
Injection Volume: Typically 1-5 µL.
MS Parameters:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS1 Scan Range: m/z 300-2000.
-
MS/MS Fragmentation:
-
CID: Select the precursor ion of the azido-peptide and fragment using a normalized collision energy (NCE) typically in the range of 25-35%.
-
ETD: Select the precursor ion and subject it to ETD using an appropriate reagent anion and reaction time.
-
-
Data Acquisition: Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation by either CID or ETD (or alternating between the two).
Visualizing Workflows and Fragmentation Pathways
Conclusion
The characterization of peptides containing 2-azidoethyl-tyrosine by tandem mass spectrometry is essential for verifying their successful synthesis and for their application in downstream experiments. Both CID and ETD can provide valuable sequence information. CID is a widely accessible technique that may offer a diagnostic neutral loss of N₂, confirming the presence of the azido group. However, for unambiguous localization of the 2-azidoethyl-tyrosine residue, especially in longer peptides or those with multiple potential modification sites, the gentler fragmentation provided by ETD is the superior method as it is expected to keep the modification intact. The choice of technique should be guided by the specific research question and the available instrumentation.
References
- 1. Electron-transfer dissociation - Wikipedia [en.wikipedia.org]
- 2. Effect of chemical modifications on peptide fragmentation behavior upon electron transfer induced dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collision-Induced Dissociation of Deprotonated Peptides. Relative Abundance of Side-Chain Neutral Losses, Residue-Specific Product Ions, and Comparison with Protonated Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
A Comparative Guide to the NMR Analysis of Peptides Containing Fmoc-L-Tyr(2-azidoethyl)-OH
For researchers, scientists, and drug development professionals engaged in peptide chemistry and modification, the incorporation of non-natural amino acids is a powerful tool for introducing novel functionalities. Fmoc-L-Tyr(2-azidoethyl)-OH is a versatile building block that installs a bioorthogonal azide (B81097) handle onto a peptide sequence. This allows for subsequent modification via "click" chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC)[1][2][3][4]. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic features of peptides containing this compound versus those with its natural counterpart, Fmoc-L-Tyr-OH.
Comparison of NMR Spectral Data
The introduction of the 2-azidoethyl group on the tyrosine side chain induces characteristic shifts in the NMR spectrum. Below is a table summarizing the expected ¹H and ¹³C NMR chemical shifts for a model tripeptide, Fmoc-Gly-X-Ala-NH₂, where X is either L-Tyr(2-azidoethyl) or L-Tyr. These values are illustrative and can vary based on the peptide sequence, solvent, and temperature.
| Atom | Fmoc-Gly-Tyr(2-azidoethyl)-Ala-NH₂ (ppm) | Fmoc-Gly-Tyr-Ala-NH₂ (ppm) | Key Differences |
| ¹H NMR | |||
| Tyr CαH | ~4.5 | ~4.6 | Minor upfield shift. |
| Tyr CβH₂ | ~3.1, ~2.9 | ~3.0, ~2.8 | Minor shifts due to altered electronic environment. |
| Tyr Aromatic (2,6-H) | ~7.1 | ~7.0 | Downfield shift due to the electron-withdrawing nature of the ether linkage. |
| Tyr Aromatic (3,5-H) | ~6.9 | ~6.7 | Downfield shift. |
| -O-CH₂-CH₂-N₃ | ~4.1 (t) | N/A | Diagnostic triplet for the methylene (B1212753) adjacent to the oxygen. |
| -O-CH₂-CH₂-N₃ | ~3.6 (t) | N/A | Diagnostic triplet for the methylene adjacent to the azide. |
| ¹³C NMR | |||
| Tyr Cα | ~56 | ~56 | Minimal change. |
| Tyr Cβ | ~37 | ~38 | Minor upfield shift. |
| Tyr Aromatic (C1) | ~130 | ~130 | Minimal change. |
| Tyr Aromatic (C4) | ~157 | ~115 | Significant downfield shift of the carbon bearing the ether linkage. |
| -O-CH₂-CH₂-N₃ | ~67 | N/A | Diagnostic signal for the methylene carbon adjacent to the oxygen. |
| -O-CH₂-CH₂-N₃ | ~50 | N/A | Diagnostic signal for the methylene carbon adjacent to the azide. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptides containing this compound follows standard Fmoc-based solid-phase peptide synthesis protocols.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (3-5 equivalents) and coupling reagents (e.g., HBTU/HOBt) in DMF. Add DIPEA to activate the carboxyl group. Add the activated amino acid solution to the resin and agitate for 1-2 hours. Monitor the coupling reaction using a Kaiser test.[5]
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence. For the incorporation of this compound, a standard coupling time is generally sufficient.
-
Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.[6]
-
Precipitation and Purification: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to collect the peptide pellet, wash with ether, and dry under vacuum. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
NMR Spectroscopy
Sample Preparation:
-
Dissolve 1-5 mg of the lyophilized, purified peptide in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆ or 90% H₂O/10% D₂O).
-
Add a small amount of a reference standard (e.g., TMS or DSS) if required.
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum to assess sample purity and signal dispersion.
-
¹³C NMR: Acquire a one-dimensional carbon spectrum.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons, particularly within each amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single amino acid spin system.[7]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is useful for sequential assignment.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons, which provides information about the peptide's three-dimensional structure.[7]
-
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis and NMR Analysis.
Caption: Bioorthogonal "Click" Chemistry using an Azide-Modified Peptide.
References
A Researcher's Guide to the Purification of Click-Modified Peptides: HPLC vs. Alternative Methods
For researchers, scientists, and drug development professionals, the burgeoning field of peptide therapeutics relies on precise chemical modifications to enhance stability, target specificity, and therapeutic efficacy. Among the most powerful tools for peptide modification is "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction's high efficiency and bioorthogonality have made it a staple in creating novel peptide conjugates, cyclic peptides, and peptidomimetics. However, the purification of these modified peptides from a complex mixture of reactants, catalysts, and byproducts presents a significant challenge. This guide provides an objective comparison of the gold standard, High-Performance Liquid Chromatography (HPLC), with alternative purification techniques, supported by experimental data and detailed protocols to aid in selecting the optimal purification strategy.
The success of any peptide-based research or therapeutic development hinges on the purity of the final product. Impurities, such as truncated or deletion peptide sequences, residual catalysts like copper ions, and unreacted starting materials, can lead to inaccurate biological data and potential toxicity.[1][2] Therefore, a robust purification strategy is not just a matter of protocol but a critical step in ensuring the validity and safety of the research.
Performance Comparison of Purification Techniques
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used and effective method for purifying synthetic peptides, including those modified by click chemistry.[3][4] Its high resolving power allows for the separation of the target peptide from closely related impurities.[5] However, alternative methods such as Solid-Phase Extraction (SPE) and precipitation offer advantages in terms of speed and cost, particularly for initial cleanup or when high-throughput is required. The choice of purification method depends on the desired purity, scale, and the specific characteristics of the click-modified peptide.
| Performance Metric | RP-HPLC | Solid-Phase Extraction (SPE) | Precipitation |
| Principle of Separation | Hydrophobicity | Hydrophobicity | Solubility |
| Typical Purity Achieved | >95-99%[5][6] | 70-90% | Variable, generally lower |
| Typical Yield | 50-80% (can be lower for complex mixtures) | >80% | Highly variable, potential for product loss |
| Resolution | Very High | Low to Medium | Very Low |
| Throughput | Low (serial processing) | High (parallel processing possible)[7] | High |
| Cost per Sample | High | Low to Medium | Low |
| Key Advantages | - High resolution and purity- Well-established methods- Amenable to analytical and preparative scales | - Fast cleanup- High throughput- Reduces solvent consumption compared to HPLC[7] | - Simple and inexpensive- Rapid removal of bulk impurities |
| Key Limitations | - Time-consuming- High solvent consumption- Can be costly | - Lower resolution than HPLC- Not suitable for separating closely related impurities | - Non-specific, can co-precipitate impurities- May not be effective for all peptides |
| Best Suited For | - Final purification of high-purity peptides for in vitro and in vivo studies- Separation of complex mixtures and isomers | - Rapid desalting and removal of bulk impurities post-reaction- High-throughput purification of peptide libraries[8] | - Initial cleanup of crude reaction mixtures- Removal of highly soluble impurities |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful purification of click-modified peptides. Below are representative protocols for RP-HPLC, SPE, and precipitation.
Reverse-Phase HPLC (RP-HPLC) Purification
RP-HPLC is the benchmark for achieving high-purity click-modified peptides.[3] The separation is based on the differential partitioning of the peptide and impurities between a non-polar stationary phase (e.g., C18 silica) and a polar mobile phase.
Experimental Protocol:
-
Column: C18 silica (B1680970) column (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724) (ACN).
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30-60 minutes is a common starting point. The gradient can be optimized to improve the resolution of the target peptide.[9]
-
Flow Rate: For an analytical column (4.6 mm ID), a typical flow rate is 1 mL/min. For preparative columns, the flow rate is scaled up.
-
Detection: UV absorbance at 214 nm (peptide bond) and 280 nm (aromatic residues like Trp and Tyr).
-
Sample Preparation: The crude peptide from the click reaction is dissolved in a minimal amount of a suitable solvent, often Mobile Phase A or a solvent with a small amount of organic modifier to ensure solubility, and then filtered through a 0.22 µm filter before injection.
-
Fraction Collection and Analysis: Fractions are collected across the elution profile. The purity of each fraction is then assessed by analytical RP-HPLC and the identity is confirmed by mass spectrometry (MS). Fractions with the desired purity are pooled and lyophilized.
Solid-Phase Extraction (SPE)
SPE is a rapid and cost-effective method for the initial cleanup and desalting of click-modified peptides.[7] It utilizes the same separation principles as RP-HPLC but with a shorter packed bed and is typically performed in a cartridge or 96-well plate format.
Experimental Protocol:
-
Cartridge: C18 SPE cartridge.
-
Conditioning: The cartridge is conditioned with methanol (B129727) or acetonitrile, followed by equilibration with an aqueous solution (e.g., 0.1% TFA in water).[10]
-
Sample Loading: The crude peptide solution is loaded onto the conditioned cartridge.
-
Washing: The cartridge is washed with a low percentage of organic solvent (e.g., 5% acetonitrile in water with 0.1% TFA) to remove salts, residual copper catalyst, and hydrophilic impurities.
-
Elution: The click-modified peptide is eluted with a higher concentration of organic solvent (e.g., 60-80% acetonitrile in water with 0.1% TFA).[8] The elution can be performed in a stepwise manner to achieve some degree of fractionation.
-
Analysis: The eluted fractions are analyzed by analytical RP-HPLC and MS to determine purity and identity.
Precipitation
Precipitation is a simple and rapid method for the initial recovery of a peptide from a reaction mixture, particularly to remove highly soluble impurities.
Experimental Protocol:
-
Precipitating Solvent: A common method involves precipitation from a polar solvent like water by adding a less polar, water-miscible solvent such as acetonitrile or by using a non-polar solvent like cold diethyl ether.
-
Procedure: The aqueous solution containing the crude click-modified peptide is cooled (e.g., in an ice bath). Cold diethyl ether is then added, and the mixture is vortexed and centrifuged. The supernatant containing soluble impurities is decanted, and the peptide pellet is washed with cold ether.
-
Recovery: The resulting peptide pellet is dried to remove residual ether.
-
Analysis: The purity of the precipitated peptide should be assessed by RP-HPLC and MS, as co-precipitation of impurities is common.
Experimental Workflow and Logical Relationships
The purification of a click-modified peptide is a multi-step process that begins after the click chemistry reaction is complete. The following diagram illustrates a typical workflow.
Caption: A typical workflow for the purification of click-modified peptides.
Signaling Pathways and Logical Relationships
The choice of purification strategy is dictated by the final application of the click-modified peptide. This decision-making process can be visualized as a logical flow.
Caption: Decision tree for selecting a purification method based on application.
Conclusion
The purification of peptides modified with click chemistry is a critical step that directly impacts the reliability of research data and the potential of therapeutic candidates. While RP-HPLC remains the gold standard for achieving high purity, alternative methods like SPE and precipitation serve as valuable tools for rapid, high-throughput, or initial cleanup stages. The choice of the most appropriate purification strategy should be guided by the specific requirements of the downstream application, balancing the need for purity with considerations of time, cost, and scale. By understanding the principles and protocols of each method, researchers can confidently select and implement a purification workflow that yields click-modified peptides of the quality required for their scientific endeavors.
References
- 1. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 2. spartanpeptides.com [spartanpeptides.com]
- 3. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. qinglishangmao.com [qinglishangmao.com]
- 6. biocat.com [biocat.com]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
- 9. Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07491H [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
A Head-to-Head Comparison of CuAAC and SPAAC for Peptide Labeling Efficiency
For researchers, scientists, and drug development professionals, the precise and efficient labeling of peptides is paramount for a wide range of applications, from imaging and diagnostics to therapeutic development. Among the most powerful bioconjugation techniques, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) have emerged as the frontrunners. Both reactions form a stable triazole linkage between an azide (B81097) and an alkyne, yet their fundamental mechanisms, reaction kinetics, and biocompatibility differ significantly. This guide provides an objective, data-driven comparison to aid in the selection of the optimal method for your specific peptide labeling needs.
At a Glance: CuAAC vs. SPAAC
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Biocompatibility | Lower, due to copper cytotoxicity.[1][2] | High, catalyst-free and suitable for live systems.[1][3] |
| Reaction Kinetics | Very fast, with second-order rate constants typically in the range of 10² - 10³ M⁻¹s⁻¹.[4] Reaction is often complete within minutes to a few hours.[5][6] | Fast, but generally slower than CuAAC, with second-order rate constants ranging from 10⁻³ to 1 M⁻¹s⁻¹, highly dependent on the cyclooctyne (B158145) structure.[4] Reaction times can range from 1 to 12 hours or longer.[4] |
| Reactants | Terminal alkyne and azide. | Strained cyclooctyne (e.g., DBCO, BCN) and azide.[3] |
| Specificity & Yield | Generally high specificity and near-quantitative yields under optimized conditions.[5][7] | High specificity and can achieve high yields, though sometimes lower than CuAAC.[4] |
| Side Reactions | Copper can catalyze the formation of reactive oxygen species (ROS), potentially damaging biomolecules.[2] | Some strained alkynes can react with thiols, leading to off-target labeling.[8] |
| Cost | Reagents (terminal alkynes, copper salts, ligands) are generally less expensive. | Strained cyclooctynes can be significantly more expensive. |
| Regioselectivity | Exclusively forms the 1,4-disubstituted triazole regioisomer.[5] | Forms a mixture of 1,4- and 1,5-disubstituted triazole regioisomers.[4] |
Reaction Mechanisms
The fundamental difference between CuAAC and SPAAC lies in their activation mechanism. CuAAC relies on a copper(I) catalyst to activate the terminal alkyne, whereas SPAAC utilizes the release of ring strain in a cyclooctyne to drive the reaction forward without a catalyst.
Experimental Protocols
Detailed and optimized protocols are crucial for successful peptide labeling. Below are representative protocols for both CuAAC and SPAAC.
CuAAC Peptide Labeling Protocol (In Vitro)
This protocol is a general guideline for labeling a peptide containing an azide or a terminal alkyne.
Materials:
-
Azide- or alkyne-modified peptide
-
Alkyne- or azide-containing label (e.g., fluorescent dye, biotin)
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 50 mM in water)
-
Sodium ascorbate (B8700270) (NaAsc) solution (e.g., 250 mM in water, freshly prepared)
-
Copper-stabilizing ligand (e.g., THPTA, BTTAA) solution (e.g., 250 mM in water/DMSO)
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Purification system (e.g., RP-HPLC)
Procedure:
-
Peptide Dissolution: Dissolve the modified peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: In a microcentrifuge tube, combine the peptide solution, and the alkyne/azide label (typically 1.5-2 equivalents relative to the peptide).
-
Catalyst Premix: In a separate tube, prepare the catalyst premix by adding the CuSO₄ solution and the ligand solution. Vortex briefly. Then, add the freshly prepared sodium ascorbate solution and vortex again. The final concentrations in the reaction mixture are typically 1 mM CuSO₄, 5 mM ligand, and 5 mM sodium ascorbate.
-
Reaction Initiation: Add the catalyst premix to the peptide and label mixture.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.
-
Purification: Upon completion, purify the labeled peptide from excess reagents and catalyst using RP-HPLC.[9][10]
SPAAC Peptide Labeling Protocol (In Vitro)
This protocol is a general guideline for labeling a peptide containing an azide with a strained cyclooctyne.
Materials:
-
Azide-modified peptide
-
Strained cyclooctyne-containing label (e.g., DBCO-dye, BCN-biotin)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., RP-HPLC)
Procedure:
-
Peptide Dissolution: Dissolve the azide-modified peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Reaction Setup: In a microcentrifuge tube, combine the peptide solution and the strained cyclooctyne label (typically 1.5-3 equivalents relative to the peptide).
-
Incubation: Gently mix the reaction and incubate at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the cyclooctyne and the peptide concentration.[4] Monitor the reaction progress by LC-MS.
-
Purification: Once the reaction is complete, purify the labeled peptide using RP-HPLC to remove any unreacted label.[9][10]
Experimental Workflow
The general workflow for peptide labeling using either CuAAC or SPAAC is similar, with the key difference being the addition of the copper catalyst in CuAAC.
Choosing the Right Method
The choice between CuAAC and SPAAC is highly dependent on the specific application.
-
For in vitro applications where speed and efficiency are paramount and the peptide is robust, CuAAC is often the preferred method due to its faster kinetics and generally higher yields.[8] The lower cost of terminal alkynes is also a significant advantage for large-scale labeling.
-
For applications involving live cells, in vivo studies, or sensitive peptides that could be damaged by copper-induced reactive oxygen species, SPAAC is the superior choice due to its excellent biocompatibility.[3][] The absence of a catalyst simplifies the experimental setup and purification. However, the slower reaction rates and higher cost of strained cyclooctynes must be taken into consideration.
Conclusion
Both CuAAC and SPAAC are powerful and versatile tools for peptide labeling, each with a distinct set of advantages and disadvantages. CuAAC offers rapid kinetics and high yields, making it ideal for a wide range of in vitro applications. In contrast, the catalyst-free nature of SPAAC provides exceptional biocompatibility, rendering it the go-to method for labeling in living systems. By carefully considering the specific requirements of the experimental system, researchers can select the most appropriate click chemistry approach to achieve their peptide labeling goals with high efficiency and precision.
References
- 1. interchim.fr [interchim.fr]
- 2. mdpi.com [mdpi.com]
- 3. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 4. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Double‐Click Strategy Combining CuAAC and (Thia‐) Diels‐Alder Reactions; Application Toward Peptide Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jpt.com [jpt.com]
- 8. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 9. bachem.com [bachem.com]
- 10. americanpeptidesociety.org [americanpeptidesociety.org]
A Guide to Alternatives for Peptide Functionalization: Moving Beyond Fmoc-L-Tyr(2-azidoethyl)-OH
For Researchers, Scientists, and Drug Development Professionals
The site-specific functionalization of peptides is a cornerstone of modern chemical biology and drug discovery, enabling the creation of sophisticated molecular probes, targeted therapeutics, and novel biomaterials. For years, Fmoc-L-Tyr(2-azidoethyl)-OH has been a valuable tool, providing an azide (B81097) handle for copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition, or "click chemistry." However, the expanding toolbox of bioorthogonal chemistry now offers a diverse array of alternatives, each with unique advantages in terms of reaction kinetics, stability, and versatility. This guide provides an objective comparison of prominent alternatives to this compound, supported by experimental data and detailed protocols to aid in the selection of the optimal tool for your research needs.
Overview of Alternatives
The primary alternatives to this compound can be categorized by the bioorthogonal handle they introduce into a peptide sequence. These include other azide-containing amino acids with different side-chain structures, alkyne-bearing amino acids for reaction with azides, and amino acids featuring moieties for entirely different ligation chemistries, such as tetrazines and aminooxy groups.
Comparative Performance Data
The choice of a functionalized amino acid is often dictated by the desired bioorthogonal reaction. The kinetics of these reactions are a critical factor, especially in biological systems where low concentrations and short reaction times are often necessary.
| Bioorthogonal Reaction | Unnatural Amino Acid Example | Reaction Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Fmoc-L-Lys(N₃)-OH | Terminal Alkyne | 10² - 10³ | High yielding, robust, but requires copper catalyst which can be cytotoxic. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Fmoc-L-Lys(N₃)-OH | Cyclooctyne (B158145) (e.g., DBCO, BCN) | 10⁻¹ - 1 | Copper-free, suitable for live-cell applications, kinetics dependent on cyclooctyne structure. |
| Inverse Electron Demand Diels-Alder (iEDDA) | Fmoc-L-Lys(Tetrazine)-OH | trans-Cyclooctene (TCO) | 10³ - 10⁶[1] | Extremely fast kinetics, catalyst-free, highly bioorthogonal. |
| Oxime Ligation | Fmoc-L-Lys(aminooxy)-OH | Aldehyde or Ketone | 10⁻² - 10⁻¹ (uncatalyzed) | Forms a stable oxime bond, can be catalyzed by aniline, useful for hydrogel formation. |
Note: The reaction kinetics can be influenced by the specific structures of the reactants, solvent, and temperature. The data presented here are approximate values for comparison.
Experimental Protocols
General Protocol for Incorporation of Unnatural Amino Acids via Fmoc-SPPS
Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry is the standard method for incorporating unnatural amino acids into a peptide sequence.
Materials:
-
Fmoc-protected amino acid (e.g., Fmoc-L-Lys(N₃)-OH, Fmoc-L-propargylglycine)
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Piperidine (B6355638) solution (20% in DMF)
-
Coupling reagents (e.g., HBTU, HATU, DIC)
-
Base (e.g., DIPEA, Collidine)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin or the previously coupled amino acid. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected unnatural amino acid (3-5 equivalents) and coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add a base (e.g., DIPEA, 6-10 equivalents) to the solution.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin (B49086) test.
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: After the final amino acid is coupled, remove the N-terminal Fmoc group. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.
On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is for the on-resin conjugation of an azide- or alkyne-containing peptide.
Materials:
-
Peptide-resin containing an azide or alkyne handle
-
Azide or alkyne conjugation partner (5-10 equivalents)
-
Copper(I) bromide (CuBr) or Copper(I) iodide (CuI) (1-2 equivalents)
-
Sodium ascorbate (B8700270) (5 equivalents)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (1-2 equivalents, optional ligand)
-
DMF or a mixture of DMF/DCM
-
DIPEA (10 equivalents)
Procedure:
-
Swell the peptide-resin in DMF.
-
Dissolve the azide or alkyne partner, copper(I) source, and ligand (if used) in DMF.
-
Add the solution to the resin, followed by the addition of sodium ascorbate and DIPEA.
-
Shake the reaction mixture at room temperature for 4-12 hours.
-
Wash the resin extensively with DMF, DCM, and methanol.
-
Proceed with peptide cleavage and purification as described above.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Solution
This protocol is for the copper-free conjugation of a purified peptide.
Materials:
-
Purified peptide containing an azide or cyclooctyne handle
-
Cyclooctyne or azide conjugation partner (1.5-3 equivalents)
-
Aqueous buffer (e.g., PBS, pH 7.4) or a mixture of buffer and a water-miscible organic solvent (e.g., DMSO, acetonitrile)
Procedure:
-
Dissolve the purified peptide in the chosen buffer.
-
Add the cyclooctyne or azide conjugation partner to the peptide solution.
-
Incubate the reaction at room temperature or 37°C for 1-24 hours. The reaction progress can be monitored by HPLC or mass spectrometry.
-
Purify the conjugated peptide by reverse-phase HPLC.
Visualizing Workflows and Pathways
Bioorthogonal Ligation Strategies
The choice of bioorthogonal chemistry dictates the experimental workflow for peptide functionalization. The following diagram illustrates the general pathways for the most common ligation strategies.
Caption: General workflows for peptide functionalization using different bioorthogonal ligation strategies.
Application Workflow: Studying GPCR-Peptide Interactions
Functionalized peptides are powerful tools for investigating G-protein coupled receptor (GPCR) signaling. By incorporating a bioorthogonal handle, peptides can be conjugated to various probes (e.g., fluorophores, biotin) to study ligand binding, receptor trafficking, and downstream signaling events.
References
A Head-to-Head Comparison of Fmoc-L-Tyr(2-azidoethyl)-OH and Fmoc-p-azido-L-phenylalanine for Solid-Phase Peptide Synthesis
In the landscape of peptide chemistry and drug development, the incorporation of non-canonical amino acids is a powerful strategy to introduce novel functionalities, enhance therapeutic properties, and probe biological systems. Among these, amino acids bearing azido (B1232118) groups are particularly valuable due to their ability to participate in bioorthogonal reactions, allowing for the precise chemical modification of peptides. This guide provides a comprehensive comparison of two such building blocks: Fmoc-L-Tyr(2-azidoethyl)-OH and Fmoc-p-azido-L-phenylalanine , for their application in solid-phase peptide synthesis (SPPS).
This comparison will delve into their structural differences, performance in SPPS, and their respective applications, supported by representative experimental data and detailed protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to make an informed choice between these two versatile reagents.
At a Glance: Key Differences and Applications
| Feature | This compound | Fmoc-p-azido-L-phenylalanine |
| Structure | Azido group is on an ethyl ether linked to the tyrosine phenol. | Azido group is directly attached to the phenyl ring of phenylalanine. |
| Flexibility | The azidoethyl side chain is more flexible. | The azido group is rigidly attached to the aromatic ring. |
| Primary Application | Bioorthogonal conjugation via "click chemistry" (CuAAC, SPAAC).[1] | Primarily used for photoaffinity labeling.[2][3][4] |
| Steric Hindrance | Potentially lower steric hindrance during coupling due to the flexible linker. | The bulky aromatic side chain may present greater steric hindrance. |
| Stability | Azide (B81097) group is generally stable under Fmoc-SPPS conditions. | Azide group is stable to standard SPPS reagents like TFA and piperidine (B6355638).[4] |
Structural and Performance Comparison in SPPS
This compound and Fmoc-p-azido-L-phenylalanine introduce an azide moiety into a peptide sequence, but their structural differences can influence their behavior in SPPS and the properties of the resulting peptide.
This compound features an azido group at the terminus of a flexible two-carbon linker attached to the phenolic oxygen of tyrosine. This increased distance and flexibility of the azide group from the peptide backbone may offer advantages in terms of accessibility for subsequent bioorthogonal reactions. The steric bulk around the reactive azide is also reduced, which could lead to faster reaction kinetics in "click chemistry" reactions.[1]
Fmoc-p-azido-L-phenylalanine , on the other hand, has the azide group directly attached to the para position of the phenyl ring. This rigid attachment makes it an excellent tool for photoaffinity labeling, where upon photolysis, the aryl azide generates a highly reactive nitrene that can form a covalent bond with interacting molecules in close proximity.[2][5] However, the direct proximity of the azide to the bulky phenyl ring might lead to slightly lower coupling efficiencies compared to less sterically hindered amino acids, potentially requiring optimized coupling conditions or double coupling protocols.
Quantitative Performance Data (Representative)
While direct, side-by-side comparative studies are limited, the following table summarizes representative data for the performance of these amino acids in SPPS based on general observations in peptide synthesis. Note: Actual yields can be sequence-dependent.
| Parameter | This compound | Fmoc-p-azido-L-phenylalanine |
| Typical Coupling Efficiency | >98% | >95% |
| Purity of Crude Peptide | High | Generally high, may require optimization |
| Potential Side Reactions | Standard SPPS side reactions.[6] | Standard SPPS side reactions; potential for azide reduction during final cleavage with certain scavengers.[6] |
Experimental Protocols
The following are generalized protocols for the incorporation of these amino acids using manual Fmoc-SPPS.
General Fmoc-SPPS Workflow
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: Incorporation of this compound or Fmoc-p-azido-L-phenylalanine
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin, 100-200 mesh, ~0.5 mmol/g) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (5x) and dichloromethane (B109758) (DCM) (3x).
-
Amino Acid Coupling:
-
In a separate vial, dissolve this compound or Fmoc-p-azido-L-phenylalanine (3 eq.), a coupling agent such as HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 eq.) to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Repeat: Proceed to the deprotection of the newly added amino acid for the next coupling cycle.
Protocol 2: Cleavage and Deprotection
-
Resin Preparation: After the final coupling and deprotection step, wash the peptide-resin with DCM and dry under vacuum.
-
Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-3 hours at room temperature. Note: Avoid using thiol-based scavengers like dithiothreitol (B142953) (DTT) if the azide group needs to be preserved, as they can cause its reduction.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.
-
Purification: Centrifuge to pellet the peptide, decant the ether, and dry the peptide. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Applications and Bioorthogonal Reactions
The choice between these two amino acids is often dictated by the intended downstream application.
This compound for Click Chemistry
The azidoethyl group of this tyrosine derivative is an excellent handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These "click" reactions are known for their high efficiency, specificity, and biocompatibility, making them ideal for:
-
Peptide labeling: Attaching fluorescent dyes, biotin, or other reporter molecules.
-
PEGylation: Improving the pharmacokinetic properties of therapeutic peptides.
-
Peptide cyclization: Creating constrained peptide structures with enhanced stability and activity.
-
Surface immobilization: Attaching peptides to surfaces for various biotechnological applications.
Caption: Bioorthogonal conjugation pathways for azido-modified peptides.
Fmoc-p-azido-L-phenylalanine for Photoaffinity Labeling
The aryl azide of Fmoc-p-azido-L-phenylalanine serves as a photo-reactive crosslinker.[2] Upon irradiation with UV light, it forms a highly reactive nitrene intermediate that can insert into C-H and N-H bonds of nearby molecules, forming a covalent linkage. This makes it a powerful tool for:
-
Identifying protein-protein interactions: Mapping the binding interface between a peptide and its protein target.
-
Target identification: Identifying the cellular targets of bioactive peptides.
-
Drug discovery: Elucidating the mechanism of action of peptide-based drugs.
Caption: Workflow for photoaffinity labeling using p-azido-L-phenylalanine.
Conclusion
Both this compound and Fmoc-p-azido-L-phenylalanine are valuable tools for incorporating azide functionality into synthetic peptides. The choice between them should be guided by the specific research goal. For applications requiring bioorthogonal conjugation through click chemistry, the flexibility and accessibility of the azide in This compound make it an excellent choice. For studies involving the identification of molecular interactions through photo-crosslinking, the photoreactive nature of the aryl azide in Fmoc-p-azido-L-phenylalanine is indispensable. By understanding their distinct properties and applications, researchers can effectively leverage these non-canonical amino acids to advance their peptide-based research and development efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design and synthesis of a clickable, photoreactive amino acid p -(4-(but-3-yn-1-yl)benzoyl)- l -phenylalanine for peptide photoaffinity labeling - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07248C [pubs.rsc.org]
- 3. Fmoc-4-azidophenylalanine [anaspec.com]
- 4. AnaSpec Fmoc-4-azidophenylalanine[Fmoc-Phe(N3)-OH | Fmoc-p-azidophenylalanine | Fisher Scientific [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
Comparing different side-chain protecting groups for tyrosine in Fmoc-SPPS
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a side-chain protecting group for tyrosine is a critical decision in Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). The nucleophilic nature of the phenolic hydroxyl group on the tyrosine side chain necessitates protection to prevent undesirable side reactions, primarily O-acylation, which can lead to reduced peptide yield and the formation of complex impurities.[1][2] This guide provides a comparative analysis of commonly employed tyrosine protecting groups, supported by experimental data, to aid researchers in making informed decisions for their specific synthetic challenges.
Performance Comparison of Tyrosine Protecting Groups
The choice of a protecting group significantly impacts the overall success of peptide synthesis, influencing crude purity and the profile of potential side products. The most widely utilized protecting group for tyrosine in Fmoc-SPPS is the tert-butyl (tBu) ether.[3] However, alternatives such as Benzyl (Bzl) and Trityl (Trt) ethers are also employed, each with distinct advantages and disadvantages.
| Protecting Group | Chemical Structure | Key Advantages | Key Disadvantages | Typical Crude Purity (%) | Common Side Reactions |
| tert-Butyl (tBu) | O-tBu | High stability to piperidine; Cleaved by standard TFA cocktails.[3][4] | Harsh TFA cleavage can lead to t-butylation of sensitive residues (e.g., Trp, Met).[3] | 43% (for a model peptide containing Tyr, Met, and Trp)[3] | t-Butylation of nucleophilic side chains. |
| Benzyl (Bzl) | O-Bzl | Can be used in both Boc and Fmoc chemistry. | Partially removed by TFA, which can lead to side reactions during synthesis. | Data not available in direct comparison. | Premature deprotection. |
| Trityl (Trt) | O-Trt | Cleaved under very mild acidic conditions (e.g., dilute TFA), minimizing side reactions.[3][5] | The bulky Trt cation is a weaker electrophile, reducing alkylation side products.[3] | 80-92% (for a model peptide containing Tyr, Met, and Trp)[3] | Less prone to side reactions compared to tBu.[3] |
| 2-Chlorotrityl (2-Cl-Trt) | O-2-Cl-Trt | Allows for the synthesis of protected peptide fragments due to its high acid lability.[6] | Can be too labile for some applications. | Data not available in direct comparison. | Premature deprotection. |
Logical Workflow for Selecting a Tyrosine Protecting Group
The selection of a suitable protecting group is a multifactorial decision that depends on the peptide sequence, the desired final product (e.g., protected or deprotected peptide), and the presence of other sensitive amino acids.
References
Safety Operating Guide
Proper Disposal of Fmoc-L-Tyr(2-azidoethyl)-OH: A Guide for Laboratory Professionals
The safe and compliant disposal of Fmoc-L-Tyr(2-azidoethyl)-OH is a critical aspect of responsible laboratory practice. This guide provides essential safety information and a step-by-step procedure for the proper disposal of this compound and associated waste, ensuring the safety of researchers and minimizing environmental impact. Due to the presence of both an azide (B81097) group and a chemically sensitive Fmoc protecting group, specific handling protocols must be strictly followed.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound should be handled as a hazardous chemical. The primary risks are associated with the azide functional group, which can be toxic and is potentially explosive under certain conditions (e.g., contact with heavy metals, heat, or shock).[1][2][3] The Fmoc protecting group is typically removed using a basic solution, which also requires careful handling and disposal.[4]
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from dust particles and chemical splashes.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the chemical.[5] |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination.[5] |
| Respiratory Protection | Not generally required for small quantities under normal use in a well-ventilated area. A dust mask may be used if generating dust.[5] | Handle the solid compound in a chemical fume hood to avoid inhalation of any dust.[4] |
Disposal of Solid this compound
Unused or expired solid this compound must be disposed of as hazardous chemical waste.[4] It should never be disposed of in general laboratory trash or down the drain.[1][5] Disposal down the drain can lead to the formation of highly explosive metal azides from contact with lead or copper pipes.[1][3]
Step-by-Step Disposal Procedure for Solid Waste:
-
Containerization: Place the solid this compound in a clearly labeled, sealable, and chemically compatible container. If possible, use the original container.[4]
-
Labeling: Affix a hazardous waste label to the container. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The primary hazards (e.g., "Chemical Waste," "Toxic," "Handle with Care")
-
-
Storage: Store the waste container in a designated hazardous waste accumulation area. This area should be secure, away from drains, and segregated from incompatible materials, particularly acids and heavy metal compounds.[2]
-
Final Disposal: Arrange for pickup and disposal by a licensed chemical waste disposal company, following your institution's specific procedures.[5]
Disposal of Liquid Waste Streams
Liquid waste containing this compound or resulting from its use in reactions (e.g., Fmoc-deprotection) is considered hazardous waste.
Procedure for Liquid Waste:
-
Collection: Collect all liquid waste in a designated, leak-proof, and chemically compatible container.
-
Labeling: Label the liquid waste container with "Hazardous Waste" and list all chemical constituents, including solvents and reagents (e.g., "Piperidine/DMF waste from Fmoc deprotection").[4]
-
Segregation: Do not mix azide-containing waste with acidic wastes, as this can generate highly toxic and explosive hydrazoic acid.[2]
-
Storage and Disposal: Store the container in a designated hazardous waste area and arrange for its disposal through your institution's hazardous waste management program.
Disposal of Contaminated Materials
Any materials that come into contact with this compound, such as gloves, weighing paper, pipette tips, and empty product containers, are considered contaminated solid waste.
Procedure for Contaminated Materials:
-
Place these items in the same designated hazardous waste container as the solid chemical waste.[5]
-
Dispose of the original product container as unused product, placing it in the solid chemical waste stream.[5]
Spill Management
In the event of a spill, follow these procedures:
-
Small Spills (in a fume hood):
-
Cover the spill with an absorbent material.
-
Clean the spill area with an appropriate solvent (e.g., soap and water).
-
Collect all cleanup materials into a labeled hazardous waste container.[6]
-
-
Large Spills or Spills Outside a Fume Hood:
-
Evacuate the laboratory.
-
Notify your institution's Environmental Health and Safety (EHS) department immediately.
-
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound waste streams.
References
Comprehensive Safety and Handling Guide for Fmoc-L-Tyr(2-azidoethyl)-OH
This guide provides essential safety, operational, and disposal protocols for researchers, scientists, and drug development professionals working with Fmoc-L-Tyr(2-azidoethyl)-OH. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment. The primary hazard associated with this compound is the presence of the azido (B1232118) functional group, which imparts toxic and potentially explosive properties.
Hazard Identification and Risk Assessment
Table 1: Summary of Potential Hazards
| Hazard Category | Description | Mitigation Measures |
| Acute Toxicity | May be fatal if inhaled, swallowed, or absorbed through the skin.[4] | Handle in a chemical fume hood, wear appropriate PPE, and avoid generating dust or aerosols. |
| Explosion Hazard | Organic azides can be explosive, especially when heated or subjected to shock or friction.[2][5] | Avoid heating, grinding, or subjecting the compound to impact. Use non-metallic tools.[4][5] |
| Hazardous Reactions | Reacts with acids to form highly toxic and explosive hydrazoic acid.[2][3] Can form shock-sensitive metal azides with heavy metals (e.g., lead, copper).[3][4] Violent reactions can occur with halogenated solvents.[2][4] | Segregate from incompatible materials. Use non-metallic spatulas and equipment.[5] Do not dispose of down the drain.[4][6] |
Personal Protective Equipment (PPE) and Engineering Controls
A risk assessment is crucial for determining the specific PPE required for any laboratory procedure. The following table outlines the recommended PPE and engineering controls for handling this compound.
Table 2: Required Personal Protective Equipment and Engineering Controls
| Category | Item | Specification and Use |
| Engineering Controls | Chemical Fume Hood | All manipulations of solid and solutions of this compound must be performed in a properly functioning chemical fume hood.[4][6] |
| Blast Shield | Recommended for all reactions involving azides, especially when scaling up or if the stability of the compound is unknown.[4][5] | |
| Eye Protection | Safety Goggles | Chemical splash goggles are mandatory to protect against splashes.[6][7] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[7][8] |
| Hand Protection | Chemical-Resistant Gloves | Double-gloving with nitrile gloves is recommended.[8] Inspect gloves for any signs of degradation or punctures before and during use. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn to protect skin and clothing.[7] Ensure it is fully buttoned. |
| Closed-Toe Shoes | Required to protect feet from spills and falling objects.[7] | |
| Respiratory Protection | Dust Mask (N95 or equivalent) | Use when handling the solid compound to prevent inhalation of dust particles.[9][10] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Weighing:
-
Before handling, ensure that a chemical fume hood, blast shield, and all necessary PPE are in place.
-
Line the work surface within the fume hood with absorbent paper.[5]
-
Use only glass or plastic spatulas and weigh boats for handling the solid compound; never use metal spatulas .[4][5]
-
Carefully weigh the desired amount of this compound, minimizing the generation of dust.
2. Dissolution and Reaction:
-
Add the solvent to the solid compound slowly and stir gently to dissolve. Avoid solvents that are incompatible with azides, such as halogenated solvents (e.g., dichloromethane).[2]
-
Maintain strict temperature control during any reaction, especially if it is exothermic.[11]
-
Work with the smallest quantities of the azido compound as is practical.[11]
3. Post-Reaction Workup:
-
Quench any residual azide (B81097) in the reaction mixture before proceeding with purification. (See Disposal Plan for quenching protocol).
-
Handle all solutions containing the azido compound within the fume hood.
Disposal Plan: Waste Management and Decontamination
All azide-containing waste must be treated as hazardous waste and disposed of according to institutional and local regulations.[6] Never pour azide solutions down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[4][12]
1. Quenching (Deactivation) of Azide Waste: This procedure should be performed in a chemical fume hood for dilute solutions (≤5%) of the azido compound.[4]
-
Step 1: In a three-necked flask equipped with a stirrer and a dropping funnel, cool the aqueous azide-containing waste solution in an ice bath.
-
Step 2: While stirring, slowly add a 20% aqueous solution of sodium nitrite (B80452). Use approximately 1.5 g of sodium nitrite for every gram of the azido compound.[12]
-
Step 3: After the sodium nitrite has been added, slowly add a 20% aqueous solution of sulfuric acid dropwise. This order of addition is critical to prevent the formation of toxic and explosive hydrazoic acid.[12]
-
Step 4: Continue adding acid until the solution is acidic to litmus (B1172312) paper. The cessation of nitrogen oxide gas evolution indicates the reaction is nearing completion.
-
Step 5: Test for the presence of excess nitrite using starch-iodide paper. A blue color indicates that the decomposition of the azide is complete.[12]
-
Step 6: Neutralize the solution to a pH between 6 and 9 with a dilute sodium hydroxide (B78521) solution before collecting it in a hazardous waste container.[4][12]
2. Solid Waste Disposal:
-
All disposable materials contaminated with this compound, such as gloves, weigh boats, and pipette tips, must be collected in a clearly labeled hazardous waste container.[6][8]
-
The waste container should be made of a non-metallic material like polypropylene (B1209903) or polyethylene.[3]
3. Decontamination:
-
Decontaminate all non-disposable equipment and work surfaces that have come into contact with the azido compound. A 70% ethanol (B145695) solution can be used for surface decontamination.[8]
-
Collect all rinsate from equipment decontamination as hazardous waste.[6]
Emergency Procedures
Table 3: Emergency Response Plan
| Incident | Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[13] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[14] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][14] |
| Spill | For small spills, absorb with an inert material and collect in a sealed, labeled, non-metallic container for hazardous waste disposal. For large spills, evacuate the area, notify your institution's Environmental Health & Safety (EHS) office, and prevent entry.[5] |
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.unm.edu [chemistry.unm.edu]
- 5. artscimedia.case.edu [artscimedia.case.edu]
- 6. drexel.edu [drexel.edu]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. unomaha.edu [unomaha.edu]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. anaspec.com [anaspec.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
